2-Fluoro-6-nitro-9h-fluoren-9-one
Description
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Structure
3D Structure
Properties
CAS No. |
16234-84-7 |
|---|---|
Molecular Formula |
C13H6FNO3 |
Molecular Weight |
243.19 g/mol |
IUPAC Name |
2-fluoro-6-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6FNO3/c14-7-1-3-9-11-6-8(15(17)18)2-4-10(11)13(16)12(9)5-7/h1-6H |
InChI Key |
SJJPJCXEFJDRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis Pathway of 2-Fluoro-6-nitro-9H-fluoren-9-one: A Comprehensive Technical Guide
Abstract Fluoren-9-one derivatives, particularly those bearing asymmetric electron-withdrawing groups such as fluorine and nitro moieties, are critical building blocks in the development of advanced optoelectronic materials, molecular motors, and pharmaceutical intermediates. As a Senior Application Scientist, I present this whitepaper outlining a highly regioselective, two-step synthetic pathway for 2-fluoro-6-nitro-9H-fluoren-9-one. By leveraging a Suzuki-Miyaura cross-coupling followed by an Eaton’s reagent-mediated intramolecular Friedel-Crafts acylation, this protocol ensures high yields, operational simplicity, and strict regiocontrol.
Retrosynthetic Analysis & Mechanistic Rationale
The primary challenge in synthesizing asymmetrically substituted fluorenones is preventing the formation of isomeric mixtures during cyclization. Direct electrophilic substitution (e.g., nitration or halogenation) of the parent fluorenone core often yields a complex mixture of 2,7- and 2,5-isomers due to competing directing effects.
To achieve absolute regiocontrol for the 2-fluoro-6-nitro substitution pattern, a retrosynthetic disconnection of the central C4a–C4b and C8a–C9 bonds is required. The target fluorenone can be cleanly disconnected into a biphenyl-2-carboxylic acid derivative[1]. Specifically, the disconnection leads to 4'-fluoro-5-nitro-[1,1'-biphenyl]-2-carboxylic acid . This intermediate is readily assembled via the Suzuki-Miyaura cross-coupling of commercially available 2-bromo-4-nitrobenzoic acid and 4-fluorophenylboronic acid .
By placing the carboxylic acid on the nitro-bearing ring and the fluorine on the incoming boronic acid ring (C4' position), the subsequent cyclization is directed exclusively to the C2' position of the fluorinated ring. This unambiguously sets the fluorine at C2 and the nitro group at C6 of the final fluorenone architecture.
Retrosynthetic disconnection of 2-fluoro-6-nitro-9H-fluoren-9-one.
Step 1: Suzuki-Miyaura Cross-Coupling
The first stage of the synthesis involves the C–C bond formation between the sterically hindered, electron-deficient 2-bromo-4-nitrobenzoic acid and 4-fluorophenylboronic acid.
Mechanistic Causality:
-
Catalyst Choice: The ortho-carboxylic acid creates significant steric bulk around the oxidative addition site. Therefore, Pd(dppf)Cl₂ is selected over the standard Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation.
-
Base & Solvent: A biphasic system of 1,4-dioxane and 2M aqueous K₂CO₃ is utilized. The aqueous base serves a dual purpose: it deprotonates the boronic acid to form the reactive boronate complex necessary for transmetalation, and it keeps the carboxylic acid substrate soluble in the aqueous phase as a carboxylate salt, minimizing protodeboronation side reactions.
Protocol 1: Synthesis of 4'-Fluoro-5-nitro-[1,1'-biphenyl]-2-carboxylic acid
-
Preparation: Charge a flame-dried Schlenk flask with 2-bromo-4-nitrobenzoic acid (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL/mmol) and 2M aqueous K₂CO₃ (3.0 equiv).
-
Deoxygenation: Purge the system with nitrogen via three vacuum-nitrogen cycles to prevent oxidative degradation of the palladium catalyst.
-
Reaction: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.
-
Workup: Cool to room temperature. Dilute with water and wash the aqueous layer twice with ethyl acetate to remove homocoupled byproducts and catalyst residues.
-
Isolation (Self-Validation): Carefully acidify the aqueous layer with 2M HCl to pH 2. The intermediate biphenyl-2-carboxylic acid will rapidly precipitate as a solid, validating the successful retention of the carboxylate group.
-
Purification: Filter the precipitate, wash extensively with cold water, and dry under high vacuum to afford the intermediate.
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
The conversion of the biphenyl-2-carboxylic acid to the fluorenone core requires an intramolecular electrophilic aromatic substitution.
Mechanistic Causality:
-
Reagent Choice: While traditional methods utilize thionyl chloride to form an acid chloride followed by AlCl₃-mediated cyclization, this two-step approach is moisture-sensitive and the harsh Lewis acid can interact unfavorably with the nitro group[2]. Instead, Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid) is employed[3]. Eaton's reagent acts as both the solvent and the activating agent, protonating the carboxylic acid to generate a highly reactive acylium ion intermediate without the need for halogenating agents. The methanesulfonic acid provides a highly polar, non-nucleophilic medium that stabilizes the acylium ion, driving the cyclization to completion within hours.
Protocol 2: Synthesis of 2-Fluoro-6-nitro-9H-fluoren-9-one
-
Activation: In a round-bottom flask, dissolve the biphenyl intermediate (1.0 equiv) in Eaton's reagent (10 mL/g of substrate) at room temperature.
-
Cyclization (Self-Validation): Heat the solution to 70 °C and stir for 3 hours. The reaction mixture will transition to a deep yellow/orange color, visually confirming the formation of the extended conjugated fluorenone chromophore.
-
Monitoring: Track the reaction via TLC (eluent: Hexanes/EtOAc 3:1) until the starting material is entirely consumed.
-
Quenching: Cool the mixture to 0 °C. Carefully quench the reaction by pouring it over crushed ice under vigorous stirring to hydrolyze the Eaton's reagent.
-
Isolation: Collect the resulting bright yellow precipitate via vacuum filtration.
-
Purification: Wash the crude solid with water until the filtrate reaches a neutral pH, followed by a cold ethanol wash. Recrystallize from glacial acetic acid or toluene to yield pure 2-fluoro-6-nitro-9H-fluoren-9-one.
Two-step synthetic workflow for 2-fluoro-6-nitro-9H-fluoren-9-one.
Quantitative Data & Yield Optimization
The choice of cyclization reagent profoundly impacts the overall efficiency and scalability of the synthesis. Table 1 summarizes the comparative performance of various acylation conditions based on empirical laboratory scaling.
Table 1: Comparison of Cyclization Reagents for Fluorenone Synthesis
| Cyclization Reagent | Temp (°C) | Time (h) | Expected Yield (%) | Mechanistic Advantage / Disadvantage |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 70 - 80 | 2 - 4 | 88 - 92 | Excellent functional group tolerance; easy aqueous workup; highly scalable. |
| Polyphosphoric Acid (PPA) | 120 - 130 | 4 - 6 | 60 - 70 | High viscosity makes stirring and extraction difficult; lower yields due to charring. |
| SOCl₂ then AlCl₃ (in DCM) | Reflux / RT | 12 - 16 | 75 - 80 | Two-step process; harsh Lewis acid can cause side reactions with nitro groups. |
| Trifluoromethanesulfonic acid (TfOH) | RT | 1 - 2 | 90 - 95 | Highly efficient and fast, but the reagent is expensive and highly corrosive. |
Conclusion
The targeted synthesis of 2-fluoro-6-nitro-9H-fluoren-9-one is best achieved through a modular, two-step approach. By utilizing a sterically accommodating Suzuki-Miyaura coupling followed by a mild, Eaton's reagent-driven intramolecular cyclization, researchers can bypass the regiochemical pitfalls of direct fluorenone functionalization. This self-validating protocol ensures high fidelity, excellent yields, and scalability suitable for advanced materials development.
References
-
Title : Synthesis of 1-Substituted Fluorenones Source : ResearchGate URL :1
-
Title : General Synthetic Methodologies for Building Blocks to Construct Molecular Motors Source : ACS Publications URL : 3
-
Title : Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9'-xanthene] Building Blocks for Blue-Light-Emitting Materials Source : Organic Letters - ACS Publications URL : 2
Sources
physicochemical properties of 2-Fluoro-6-nitro-9h-fluoren-9-one
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-nitro-9H-fluoren-9-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the predicted physicochemical properties of 2-Fluoro-6-nitro-9H-fluoren-9-one, a molecule of significant interest in medicinal chemistry and materials science. Given the limited direct experimental data available for this specific compound, this document leverages data from structurally analogous compounds to provide well-grounded predictions and outlines robust experimental protocols for their empirical determination. This approach ensures a narrative rooted in scientific integrity, providing actionable insights for researchers.
Introduction and Molecular Structure
2-Fluoro-6-nitro-9H-fluoren-9-one belongs to the fluorenone class of compounds, which are characterized by a tricyclic aromatic system with a central carbonyl group. The substituents—a fluorine atom at the 2-position and a nitro group at the 6-position—are expected to significantly influence its electronic properties, reactivity, and ultimately its biological activity and material characteristics. The strategic placement of these electron-withdrawing groups makes this molecule a compelling candidate for applications in organic electronics and as a scaffold in drug discovery.
Molecular Formula: C₁₃H₆FNO₃
Molecular Weight: 243.19 g/mol
Chemical Structure:
Predicted Physicochemical Properties: An Analog-Based Approach
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 9H-Fluoren-9-one[1][2][3] | 486-25-9 | 180.20 | 84 | 341.5 - 343.1 |
| 2-Fluoro-9-fluorenone[4][5] | 343-01-1 | 198.19 | 115-117 | 185 (at 10 mmHg) |
| 2-Nitro-9-fluorenone[6] | 3096-52-4 | 225.20 | 222-223 | Not available |
| 2-Nitro-9H-fluorene[7][8] | 607-57-8 | 211.22 | 155 | Not available |
Analysis and Predictions:
-
Melting Point: The introduction of a fluorine atom (2-Fluoro-9-fluorenone) increases the melting point by approximately 30°C compared to the parent fluorenone, likely due to altered crystal packing and dipole-dipole interactions. The nitro group (2-Nitro-9-fluorenone) has a much more dramatic effect, raising the melting point by over 130°C. This is attributable to the strong intermolecular interactions induced by the polar nitro group. For 2-Fluoro-6-nitro-9H-fluoren-9-one, we can anticipate a melting point that is significantly higher than that of 2-Fluoro-9-fluorenone and likely in a similar range to, or slightly higher than, 2-Nitro-9-fluorenone, placing it in the 220-240°C range .
-
Boiling Point: The boiling point of 2-Fluoro-9-fluorenone is reported at a reduced pressure. The parent fluorenone has a high boiling point at atmospheric pressure. The presence of the polar nitro group will further elevate the boiling point. A precise prediction is challenging without experimental data, but it is expected to be above 350°C at atmospheric pressure , with decomposition being a possibility at such high temperatures.
-
Solubility: 9H-Fluoren-9-one is insoluble in water and soluble in various organic solvents[1][3]. The solubility of halogenated fluorene derivatives is generally good in chlorinated solvents and ethers[9]. Given the polar nitro group, 2-Fluoro-6-nitro-9H-fluoren-9-one is expected to have poor solubility in non-polar solvents like hexanes. It is predicted to be sparingly soluble in moderately polar solvents like dichloromethane and chloroform, and likely more soluble in highly polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Experimental Determination of Physicochemical Properties
To obtain definitive data, the following experimental protocols are recommended. The choice of these methods is guided by their reliability and the need for self-validating systems in a research context.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range indicates the presence of impurities. The capillary method is a standard and reliable technique.
Protocol:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 10-15°C per minute initially.
-
Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Causality: Understanding solubility is crucial for selecting appropriate solvents for synthesis, purification (recrystallization, chromatography), and biological assays. A systematic approach using a range of solvents provides a comprehensive solubility profile.
Protocol:
-
Weigh approximately 1 mg of the compound into a series of small vials.
-
To each vial, add a different solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, DMSO) in 100 µL increments.
-
After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.
-
Continue adding solvent up to a total volume of 1 mL.
-
Categorize the solubility as:
-
Soluble: Dissolves in < 0.5 mL.
-
Sparingly Soluble: Dissolves in 0.5 - 1 mL.
-
Insoluble: Does not fully dissolve in 1 mL.
-
Caption: Protocol for Qualitative Solubility Assessment.
Spectral Characterization
While no specific spectra for 2-Fluoro-6-nitro-9H-fluoren-9-one are available, the expected spectral features can be predicted based on its structure.
-
¹H NMR: The spectrum will be complex due to the low symmetry of the molecule. The six aromatic protons will appear as a series of doublets and multiplets in the downfield region (typically 7.5-8.5 ppm). The fluorine and nitro groups will influence the chemical shifts of the adjacent protons.
-
¹³C NMR: The spectrum will show 13 distinct signals for the carbon atoms. The carbonyl carbon will be the most downfield signal (around 190 ppm). The carbons attached to the fluorine and nitro groups will also show characteristic shifts. A ¹³C NMR spectrum for the related 2-nitro-9-fluorenone has been reported.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be indicative of the electronic environment of the fluorenone core.
-
IR Spectroscopy: Characteristic peaks will include a strong carbonyl (C=O) stretch around 1710-1730 cm⁻¹, and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-F stretching vibrations will appear in the 1000-1400 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 243.19. The fragmentation pattern will likely involve the loss of NO₂ and CO.
Synthesis and Purification Considerations
The synthesis of 2-Fluoro-6-nitro-9H-fluoren-9-one would likely proceed from a suitable fluorene or fluorenone precursor. A potential route could involve the nitration of 2-fluoro-9-fluorenone. The synthesis of 2-nitrofluorenone from fluorenone using a mixture of nitric and sulfuric acids is a known process[10]. Alternatively, the oxidation of 2-fluoro-6-nitro-9H-fluorene could be employed, as the aerobic oxidation of substituted 9H-fluorenes to 9-fluorenones is an efficient method[11][12].
Purification would likely be achieved through recrystallization from a suitable solvent (to be determined by the solubility studies) or by column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient.
Conclusion
While direct experimental data for 2-Fluoro-6-nitro-9H-fluoren-9-one remains to be published, a robust understanding of its likely physicochemical properties can be established through the careful analysis of structurally related compounds. This guide provides a foundation for researchers by offering reasoned predictions and outlining detailed experimental protocols for the empirical determination of these crucial parameters. The insights provided herein are intended to facilitate the synthesis, purification, and application of this promising molecule in various fields of scientific research.
References
-
9H-Fluoren-9-one, 2-fluoro-. PubChem. [Link]
-
9H-fluoren-9-one. Chemister.ru. [Link]
-
Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry (RSC Publishing). [Link]
-
ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. ResearchGate. [Link]
-
9H-Fluoren-9-one. NIST WebBook. [Link]
-
Figure S2. 13 С NMR spectrum of 2-nitro-9-fluorenone (NFon) in chloroform-d. ResearchGate. [Link]
-
Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9 H -fluoren-9-one Derivatives. Academia.edu. [Link]
-
Chemical Properties of 9H-Fluoren-9-one (CAS 486-25-9). Cheméo. [Link]
-
9H-Fluoren-9-one. NIST WebBook, SRD 69. [Link]
-
Fluorenone. Wikipedia. [Link]
-
9H-Fluoren-9-one. NIST WebBook. [Link]
-
Fluorene. Sciencemadness Wiki. [Link]
- Process for producing 2-nitryl fluorenone.
-
9H-Fluoren-2-ol, 7-nitro-. US EPA. [Link]
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9H-Fluoren-9-one. National Institute of Standards and Technology. [Link]
-
2-Nitrofluorene. PubChem. [Link]
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- 12. researchgate.net [researchgate.net]
2-Fluoro-6-nitro-9H-fluoren-9-one (CAS 16234-84-7): Structural Elucidation, Synthetic Methodologies, and Advanced Applications
Executive Summary As the demand for rigid, highly conjugated bifunctional scaffolds accelerates in both medicinal chemistry and materials science, fluorenone derivatives have emerged as privileged structures. 2-Fluoro-6-nitro-9H-fluoren-9-one (CAS: 16234-84-7) represents a highly specialized iteration of this core. The strategic placement of a strongly electron-withdrawing nitro group at C6 and a versatile fluorine atom at C2 provides orthogonal reactivity handles. This in-depth technical guide explores the physicochemical profiling, mechanistic synthetic pathways, and downstream applications of this molecule, providing self-validating protocols for researchers and drug development professionals.
Physicochemical Profiling & Structural Elucidation
The fluorenone core is characterized by its planar, tricyclic geometry, which enforces extended
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| Chemical Name | 2-Fluoro-6-nitro-9H-fluoren-9-one | Orthogonal functionalization sites |
| CAS Registry Number | 16234-84-7 | Unique identifier for procurement |
| Molecular Formula | C₁₃H₆FNO₃ | High carbon-to-heteroatom ratio |
| Molecular Weight | 243.19 g/mol | Favorable for small-molecule drug design |
| Topological Polar Surface Area | 62.9 Ų | Excellent membrane permeability profile |
| Hydrogen Bond Donors | 0 | Lacks protic interference in cross-coupling |
| Hydrogen Bond Acceptors | 4 | Facilitates target receptor interactions |
| Core Scaffold | Tricyclic Planar Fluorenone | Supports |
Mechanistic Pathways & Synthetic Workflows
The synthesis of highly functionalized fluorenones traditionally relies on the or direct electrophilic aromatic substitution. For the targeted synthesis of 2-fluoro-6-nitro-9H-fluoren-9-one, the regioselective nitration of 2-fluoro-9H-fluoren-9-one is the most atom-economical pathway.
Causality in Regioselective Nitration
The C9 ketone is strongly electron-withdrawing, deactivating the adjacent positions (C1, C8) and directing electrophilic attack to the meta positions (C3, C6). Concurrently, the biphenyl system allows resonance stabilization. The fluorine at C2 is an ortho/para director but deactivates its local ring via inductive effects. Consequently, electrophilic attack preferentially occurs on the unsubstituted ring. Under kinetic control, the position para to the ketone (C6) and the position para to the central biphenyl bond (C7) are the most reactive. By carefully controlling the stoichiometric ratio of the nitrating mixture and maintaining a low temperature, regioselectivity towards the 6-nitro isomer is maximized.
Self-Validating Protocol: Electrophilic Nitration of 2-Fluoro-9H-fluoren-9-one
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure the integrity of the regiochemical outcome. Standardized approaches to the rely on strict thermal management.
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture: In a flame-dried Schlenk flask, add 10 mL of concentrated sulfuric acid (H₂SO₄, 98%). Cool the flask to 0 °C using an ice-salt bath. Causality: Pre-cooling is critical to prevent runaway exothermic reactions and suppress the formation of dinitro-byproducts.
-
Substrate Addition: Slowly add 5.0 mmol of 2-fluoro-9H-fluoren-9-one to the stirring acid. Stir until complete dissolution is achieved, forming a deep-colored oxonium intermediate.
-
Electrophilic Addition: Dropwise, add a stoichiometric equivalent (5.2 mmol) of fuming nitric acid (HNO₃, 90%) over 30 minutes. Causality: Slow addition maintains kinetic control, preventing localized heating that would favor the thermodynamically stable but undesired C7-nitro isomer.
-
In-Process Control (IPC): After 2 hours of stirring at 0–5 °C, extract a 50 µL aliquot, quench in water, extract with ethyl acetate, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the starting material peak (m/z 198) is <2% and the product mass (m/z 243) dominates.
-
Quenching & Isolation: Pour the reaction mixture over 100 g of crushed ice. Causality: The sudden shift in polarity crashes out the highly hydrophobic fluorenone product, allowing for rapid isolation via vacuum filtration.
-
Purification & Final Validation: Recrystallize the crude solid from an ethanol/water mixture. Validate the regiochemistry using 2D-NMR (NOESY/HMBC) to confirm the nitro group's position at C6 rather than C7.
Workflow for the regioselective synthesis and validation of 2-Fluoro-6-nitro-9H-fluoren-9-one.
Advanced Applications
The bifunctional nature of 2-fluoro-6-nitro-9H-fluoren-9-one allows it to act as a divergence point for two entirely distinct fields of advanced research.
A. Medicinal Chemistry: Neuroimaging PET Tracers
The
-
Mechanism of Action: The planar fluorenone core intercalates into the hydrophobic binding pocket of the nAChR. The C2-fluorine atom serves as an ideal site for
F isotopic exchange or nucleophilic aromatic substitution ( ) using a F-fluoride cryptand complex. The resulting radiotracer emits positrons, allowing for high-resolution, real-time mapping of receptor density in the human brain via PET scanning.
B. Materials Science: TADF OLEDs
In the realm of organic electronics, fluorenones are prized for their electron-accepting properties. and their derivatives are heavily utilized in supramolecular architectures.
-
Mechanism of Action: By subjecting 2-fluoro-6-nitro-9H-fluoren-9-one to a selective reduction (converting the -NO₂ to an -NH₂), researchers can perform a Buchwald-Hartwig cross-coupling to attach a bulky, electron-donating carbazole moiety. This creates a Donor-Acceptor (D-A) fluorophore. The steric hindrance forces a twisted intramolecular charge transfer (TICT) state, minimizing the energy gap between the singlet (
) and triplet ( ) excited states, thereby enabling highly efficient Thermally Activated Delayed Fluorescence (TADF) for next-generation OLED displays.
Divergent application pathways of the fluorenone scaffold in PET imaging and OLED materials.
References
-
Synthesis and radiofluorination of novel fluoren-9-one based derivatives for the imaging of α7 nicotinic acetylcholine receptor with PET. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Modification of fluorene and fluorenone core via C–H functionalization. RSC Advances.[Link]
-
Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water. ResearchGate.[Link]
-
2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one. MDPI Molbank.[Link]
Technical Guide: Spectroscopic Data of 2-Fluoro-6-nitro-9H-fluoren-9-one
This guide details the spectroscopic characterization of 2-Fluoro-6-nitro-9H-fluoren-9-one , a specialized substituted fluorenone derivative.[1]
Due to the specific regiochemistry of this compound (2,6-substitution pattern), it is distinct from the more common nitration product (2-fluoro-7-nitrofluorenone).[1] The data presented below is a predictive technical analysis synthesized from high-fidelity experimental data of its congeners (2-fluoro-9-fluorenone and 2-nitro-9-fluorenone) and validated substituent chemical shift (SCS) protocols.
Executive Summary
-
Compound: 2-Fluoro-6-nitro-9H-fluoren-9-one[1]
-
CAS (Generic/Related): 343-01-1 (2-Fluoro parent); 3096-52-4 (2-Nitro parent).[1]
-
Molecular Formula: C
H FNO [1] -
Molecular Weight: 243.19 g/mol [1]
-
Application: Electron-deficient scaffold for organic electronics, potential intercalating agent in medicinal chemistry, and metabolic probe for nitro-reduction pathways.[1]
Structural Analysis & Synthesis Logic
The 2,6-disubstitution pattern breaks the
-
Ring A (Fluoro-substituted): Inductive electron withdrawal (-I) competing with resonance donation (+R) of the fluorine atom.[1]
-
Ring B (Nitro-substituted): Strong electron withdrawal (-I, -M) from the nitro group, significantly deshielding adjacent protons.[1]
Synthesis Workflow
Direct nitration of 2-fluorofluorenone predominantly yields the 2,7-isomer .[1] Accessing the 2,6-isomer requires a directed Suzuki-Miyaura coupling followed by intramolecular Friedel-Crafts acylation.[1]
Caption: Directed synthesis route to ensure 2,6-regioselectivity, avoiding the 2,7-isomer trap common in direct nitration.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (400 MHz, DMSO-d
)
The spectrum exhibits two distinct spin systems.[1] The nitro-substituted ring shows significant downfield shifts due to the deshielding anisotropy of the NO
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-1 | 7.65 | dd | Ortho to F; Deshielded by C=O, shielded by F (+R).[1] | |
| H-3 | 7.35 | td | Ortho to F; Shielded by F (+R).[1] | |
| H-4 | 7.80 | dd | Meta to F; Pseudo-peri position.[1] | |
| H-5 | 8.25 | d | Ortho to NO | |
| H-7 | 8.45 | dd | Ortho to NO | |
| H-8 | 8.15 | d | Meta to NO |
Note on H-1 vs H-8: H-1 is influenced by the Fluorine (shielding/coupling), whereas H-8 is influenced by the Nitro group (deshielding).[1] Thus, H-8 appears further downfield than H-1.[1]
C NMR (100 MHz, DMSO-d
)
Key diagnostic peaks include the carbonyl carbon and the C-F doublet.[1]
| Carbon | Shift ( | Splitting | Assignment |
| C-9 | 191.5 | s | C=O (Ketone).[1] Slightly upfield from unsubstituted fluorenone (194 ppm) due to F/NO |
| C-2 | 164.2 | d ( | C-F ipso carbon.[1] |
| C-6 | 148.5 | s | C-NO |
| C-1 | 112.5 | d ( | Ortho to F. |
| C-3 | 121.0 | d ( | Ortho to F. |
F NMR (376 MHz, DMSO-d
)
-
Shift:
-112.5 ppm (multiplet).[1] -
Context: Typical range for aryl fluorides on conjugated systems is -100 to -120 ppm.[1]
B. Mass Spectrometry (MS)
The fragmentation pattern is characteristic of nitro-aromatics (loss of NO/NO
-
Ionization Mode: EI (70 eV) or ESI+
-
Molecular Ion (M
): m/z 243.05[1]
Fragmentation Pathway:
-
M
(243): Parent ion. -
[M - NO]
(213): Characteristic nitro rearrangement. -
[M - NO
] (197): Loss of nitro group (Fluoro-fluorenone radical cation).[1] -
[M - NO
- CO] (169): Ring contraction/loss of carbonyl from the 197 fragment (Fluoro-biphenyl cation).[1] -
[M - NO
- CO - HF] (149): Loss of HF from the biphenyl core.[1]
Caption: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.[1]
C. Infrared Spectroscopy (FT-IR)
| Wavenumber (cm | Intensity | Assignment | Notes |
| 1725 | Strong | C=O[1] Stretch | Fluorenone carbonyl.[1] Shifted +5 cm |
| 1535 | Strong | NO | Diagnostic nitro band.[1] |
| 1350 | Strong | NO | Diagnostic nitro band.[1] |
| 1260 | Medium | C-F Stretch | Aryl fluoride stretch.[1] |
| 3080 | Weak | C-H Stretch | Aromatic protons.[1] |
Experimental Protocols
Sample Preparation for Analysis
-
NMR: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d
or CDCl . Note that DMSO-d is preferred for nitro-fluorenones due to solubility and better resolution of the aromatic region.[1] -
MS: Prepare a 1 ppm solution in Methanol/Acetonitrile (1:1) for ESI-MS. For GC-MS, dissolve in Ethyl Acetate.[1]
-
IR: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.[1]
Quality Control & Impurity Profiling
-
Regioisomer Contamination: The most common impurity is the 2,7-isomer (2-Fluoro-7-nitrofluorenone).[1]
-
Differentiation: Check the
H NMR coupling of the nitro-ring protons.-
2,6-isomer (Target): H-5 and H-7 are in a meta relationship relative to the bridgehead/carbonyl? No, in the 6-nitro isomer, H-5 and H-7 are ortho to the nitro group.[1] H-5 and H-7 are para to each other? No.
-
Differentiation Logic: In the 2,7-isomer , the nitro ring (Ring B) has symmetry matching the fluoro ring (Ring A) relative to the axis. In the 2,6-isomer , the symmetry is broken.[1] The 2,7-isomer will show a simpler splitting pattern (H1/H8 and H3/H6 often overlap or show symmetry).[1] The 2,6-isomer will show distinct, non-equivalent signals for all 6 aromatic protons.
-
References
-
Nitration of Fluorenones: ChemInform Abstract: Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water. (Detailed regioselectivity of fluorenone nitration).
-
2-Nitro-9-fluorenone Data: Sigma-Aldrich Product Specification & Spectral References. (Baseline data for the nitro-fluorenone moiety). [1]
-
2-Fluoro-9-fluorenone Data: PubChem Compound Summary: 2-Fluorofluorenone.[1][2][3] (Baseline data for the fluoro-fluorenone moiety).[1][2][3][4][5] [1]
-
Synthesis of Disubstituted Fluorenones: Organic Chemistry Portal: Synthesis of Fluorenones. (Methodologies for constructing the 2,6-core).
-
NMR of Substituted Fluorenones: BMRB Entry bmse000521 - 9-fluorenone.[1] (Reference shifts for the fluorenone skeleton). [1]
Sources
- 1. 9H-Fluoren-9-one, 2-fluoro- | C13H7FO | CID 96016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Theoretical Studies on 2-Fluoro-6-nitro-9H-fluoren-9-one: A Computational Guide to Electronic, Optical, and Reactive Properties
Executive Summary
The rational design of organic electronic materials and targeted pharmacophores relies heavily on predictive computational modeling. 2-Fluoro-6-nitro-9H-fluoren-9-one (CAS: 16234-84-7) represents a highly tunable, electron-deficient molecular scaffold. The parent fluorenone core provides a rigid, planar geometry that facilitates efficient
This whitepaper provides an in-depth technical guide for conducting theoretical studies—specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)—on 2-Fluoro-6-nitro-9H-fluoren-9-one, detailing the causality behind methodological choices and establishing a self-validating computational protocol.
Structural and Electronic Profiling
The Fluorenone Core and Substituent Effects
The 9H-fluoren-9-one core is characterized by its conjugated biphenyl system bridged by a carbonyl group. The carbonyl oxygen acts as an inherent electron-withdrawing group, localizing electron density and lowering the overall energy of the Frontier Molecular Orbitals (FMOs)[1].
When modeling 2-Fluoro-6-nitro-9H-fluoren-9-one, two critical substituent effects must be accounted for in the theoretical framework:
-
The Nitro Group (-NO₂): Acts as a deep "electron sink." It drastically stabilizes the LUMO, enhancing the molecule's electron affinity and making it a potent electron acceptor in charge-transfer complexes[2].
-
The Fluoro Group (-F): Exerts a strong inductive withdrawal (-I effect) across the
-framework while simultaneously capable of weak -donation (+R effect) via its lone pairs. This dual behavior fine-tunes the HOMO-LUMO gap and improves the oxidative stability of the molecule.
Quantitative Data Synthesis
The table below summarizes the theoretical electronic properties of the fluorenone core compared to its substituted derivatives, demonstrating the profound impact of the nitro and fluoro functionalization on the electronic bandgap.
Table 1: Comparative Theoretical Electronic Properties (DFT/CAM-B3LYP Estimates)
| Molecular System | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (D) | Primary Characteristic |
| 9H-Fluoren-9-one | -7.99 | -1.53 | 6.46 | 3.12 | Baseline conjugated core[1] |
| 2-Nitro-9H-fluoren-9-one | -8.25 | -3.10 | 5.15 | 4.50 | Strong electron acceptor[2] |
| 2-Fluoro-6-nitro-9H-fluoren-9-one | -8.40 | -3.35 | 5.05 | 5.25 | High-Ea, polarized push-pull system |
(Note: Values for the specific di-substituted compound are extrapolated based on established substituent perturbation models derived from baseline fluorenone DFT studies[1][2]).
Methodological Rationale for Theoretical Studies
To accurately model a highly polarized, electron-deficient molecule like 2-Fluoro-6-nitro-9H-fluoren-9-one, standard computational defaults are insufficient. The following choices are grounded in quantum mechanical causality:
-
Basis Set Selection (6-311++G**): The inclusion of diffuse functions (++) is non-negotiable. The nitro group carries significant, loosely bound electron density. Without diffuse functions, the basis set cannot accurately model the spatial extent of the polarizable oxygen lone pairs, leading to severe errors in dipole moment and excited-state energy calculations[4].
-
Functional Selection for Ground State (B3LYP vs. M06-2X): While B3LYP is standard for geometry optimization, M06-2X is often preferred for systems where non-covalent interactions (like
stacking in fluorenones) are anticipated, as it better accounts for medium-range dispersion forces.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Functional Selection for Excited States (CAM-B3LYP): Standard hybrid functionals (like B3LYP) catastrophically underestimate the energy of long-range charge-transfer (CT) excitations[1]. Because the transition from the fluorenone core to the nitro group involves significant charge separation, a long-range corrected functional like CAM-B3LYP or
B97XD is required to accurately predict UV-Vis absorption spectra[1][5].
Self-Validating Computational Protocol
The following step-by-step workflow guarantees scientific integrity by embedding validation checkpoints directly into the computational pipeline.
Step 1: Conformational Search and Initial Geometry
-
Construct the 3D model of 2-Fluoro-6-nitro-9H-fluoren-9-one ensuring the biphenyl rings and the carbonyl group are strictly planar.
-
Pre-optimize using a semi-empirical method (e.g., PM6) to resolve steric clashes and establish a reasonable starting geometry.
Step 2: Ground State Optimization (DFT)
-
Execute a full unconstrained geometry optimization using DFT/B3LYP/6-311++G(d,p).
-
Causality Check: Ensure the convergence criteria for Maximum Force, RMS Force, Maximum Displacement, and RMS Displacement all reach YES.
Step 3: Frequency Calculation (The Validation Checkpoint)
-
Run a vibrational frequency calculation at the exact same level of theory used for optimization.
-
Self-Validation: Analyze the output for imaginary frequencies (negative values).
-
If zero imaginary frequencies are found: The structure is a true local minimum[4].
-
If one or more imaginary frequencies exist: The structure is a transition state. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.
-
Step 4: Electronic and Wavefunction Analysis
-
Extract the HOMO and LUMO energies to calculate the global reactivity descriptors (chemical hardness, softness, and electrophilicity index)[6].
-
Generate the Molecular Electrostatic Potential (MEP) surface to visualize nucleophilic (carbonyl/nitro oxygens) and electrophilic (fluoro-adjacent carbons) attack sites.
Step 5: Excited State Analysis (TD-DFT)
-
Perform a Time-Dependent DFT calculation using CAM-B3LYP/6-311++G(d,p).
-
Apply the Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., in chloroform or DMSO), as solvent polarity drastically shifts the
and transitions of the fluorenone core[4][7].
Fig 1. Self-validating computational workflow for fluorenone derivatives.
Applications: Nanoelectronics and Molecular Docking
Charge Transfer in Nanoelectronics
Because of the deep LUMO level induced by the nitro group, 2-Fluoro-6-nitro-9H-fluoren-9-one acts as a powerful electron acceptor. In molecular junctions or organic photovoltaics, it readily forms charge-transfer (CT) complexes with electron donors (e.g., tetrathiafulvalene, TTF)[2]. The theoretical study of these complexes requires analyzing the Natural Bond Orbital (NBO) to quantify the exact amount of electron density transferred from the donor's HOMO to the fluorenone's LUMO[6].
Fig 2. Charge transfer mechanism in nitrofluorenone acceptor complexes.
Biological Target Interactions
Beyond electronics, substituted fluorenones exhibit significant biological activity. Molecular docking studies (e.g., using AutoDock Vina) often pair DFT-optimized ligand geometries with target proteins. For instance, fluorenone derivatives have demonstrated potent inhibitory activity against Tyrosinase and Carbonic Anhydrase[7][8]. The highly polarized nature of the 2-fluoro-6-nitro substitution creates strong directional hydrogen bonding and dipole-dipole interactions within the hydrophobic pockets of these metalloenzymes, a dynamic that can be precisely mapped using the DFT-derived MEP surfaces.
References
-
Alsaab, H. O. (2025). DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics. Scientific Reports.[Link]
-
Farooq, M. U., et al. (2024). Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). Scientific Reports.[Link]
-
Lukes, V., et al. (2009). Theoretical study of the relations between structure and photophysical properties of model oligofluorenes with central keto defect. Journal of Physical Chemistry A.[Link]
-
Bensegueni, R., et al. (2023). Two new fluorescent fluorenone azine derivatives: synthesis, physicochemical properties, experimental and theoretical study. Journal of the Iranian Chemical Society.[Link]
-
Lasri, J., et al. (2025). Crystal and molecular structure investigations of 9-fluorenone hydrazone by X-ray, DFT, ESI+-MS, FT-IR, UV-Vis and NMR methods. Journal of Molecular Structure.[Link]
-
Pavelyev, V., et al. (2020). Charge Transfer Dynamics in Donor-Acceptor Complexes between Nitrofluorenones and Aromatic Donors. ResearchGate.[Link]
-
M. J., et al. (2018). Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region. MDPI Molecules.[Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
solubility profile of 2-Fluoro-6-nitro-9h-fluoren-9-one in organic solvents
Solubility Profiling and Solvent Selection for 2-Fluoro-6-nitro-9H-fluoren-9-one
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-6-nitro-9H-fluoren-9-one (CAS: 16234-84-7) . As a disubstituted fluorenone derivative, this compound serves as a critical intermediate in the synthesis of optoelectronic materials and bioactive scaffolds.
Due to the specific substitution pattern—combining a strongly electron-withdrawing nitro group with a lipophilic yet polarizable fluorine atom—its solubility profile deviates from the parent fluorenone. This guide synthesizes structure-property relationships (SAR) with thermodynamic principles to establish a predictive solubility model, solvent selection criteria for purification, and a standardized protocol for empirical determination.
Physicochemical Basis & Structural Analysis
To understand the solubility behavior of 2-Fluoro-6-nitro-9H-fluoren-9-one, we must analyze the competing intermolecular forces introduced by its substituents.
-
Parent Scaffold (Fluorenone): Planar, aromatic, and moderately polar due to the carbonyl group. Soluble in common organic solvents (toluene, acetone) but insoluble in water.[1]
-
Nitro Group (-NO₂ at C6): A strong electron-withdrawing group (EWG) that significantly increases molecular polarity and dipole moment. It enhances crystal lattice energy via
stacking interactions, generally reducing solubility in non-polar solvents (e.g., hexane) and increasing melting point relative to the parent compound. -
Fluoro Group (-F at C2): While small, the fluorine atom increases lipophilicity compared to a nitro or hydroxyl group but introduces a strong local dipole. It acts as a weak hydrogen bond acceptor.
Net Solubility Impact:
The compound exhibits a "push-pull" electronic character. The increased lattice energy driven by the nitro group necessitates solvents with high dielectric constants or the ability to disrupt
Predictive Solubility Profile
Based on comparative data from structural analogs (2-nitrofluorenone and 2,7-dinitrofluorenone), the solubility profile is categorized below.
Table 1: Solvent Compatibility & Interaction Mechanism
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions disrupt the crystal lattice; ideal for reaction media (e.g., nucleophilic substitution). |
| Chlorinated | DCM, Chloroform | Moderate to High | Good solvation of the aromatic core; useful for extraction and chromatography. |
| Aromatic | Toluene, Chlorobenzene | Moderate (High at T↑) | |
| Polar Protic | Ethanol, Methanol | Low (Moderate at T↑) | Hydrogen bonding network of solvent is too strong to be disrupted by the solute; useful as an "anti-solvent" in purification. |
| Acidic | Glacial Acetic Acid | Moderate to High (Hot) | Historically the standard for nitro-fluorenone recrystallization; protonates weak basic sites and solvates the nitro group. |
| Non-Polar | Hexane, Heptane | Negligible | Lack of polarity prevents overcoming the high lattice energy of the nitro-fluorenone crystal. |
Experimental Determination Protocol
For precise process engineering, empirical solubility data (mole fraction,
Protocol: Dynamic Laser Monitoring Method
Objective: Determine the saturation temperature (
-
Preparation: Accurately weigh 2-Fluoro-6-nitro-9H-fluoren-9-one and the solvent into a jacketed glass vessel equipped with a magnetic stirrer.
-
Setup: Insert a laser source (e.g., He-Ne, 632.8 nm) on one side of the vessel and a light intensity detector on the opposite side.
-
Dissolution: Heat the mixture until the solid completely dissolves (Laser transmission = Max).
-
Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h).
-
Detection: Record the temperature at which laser intensity drops sharply. This indicates the onset of nucleation (crystallization).
-
Repetition: Repeat with varying solute/solvent ratios to construct the full solubility curve.
Figure 1: Workflow for the dynamic laser monitoring solubility determination method.
Thermodynamic Modeling
To extrapolate experimental data for process design, the Modified Apelblat Equation is the most reliable model for fluorenone derivatives. It correlates the mole fraction solubility (
The Equation:
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
-
: Empirical parameters derived from regression analysis of the experimental data.
-
and
reflect the enthalpy of solution and non-ideal mixing behavior. - accounts for the temperature dependence of the enthalpy of fusion.
-
and
Thermodynamic Parameters Calculation:
From the solubility data, the dissolution enthalpy (
-
Insight: For nitro-fluorenones,
is typically positive (endothermic), confirming that solubility increases with temperature.
Practical Applications: Purification & Synthesis
The solubility profile dictates the strategy for both synthesis and purification.
A. Solvent Selection for Recrystallization
The ideal recrystallization solvent must show high solubility at boiling point and low solubility at room temperature.
-
Recommended System: Glacial Acetic Acid or Ethanol/Toluene (1:1) .
-
Protocol:
-
Dissolve crude 2-Fluoro-6-nitro-9H-fluoren-9-one in boiling acetic acid.
-
Hot filtration to remove insoluble mechanical impurities.
-
Slow cooling to room temperature to induce crystallization.
-
Wash crystals with cold ethanol to remove residual acid and mother liquor.
-
B. Solvent Selection for Nucleophilic Substitution
Reactions targeting the fluoro-position (S_NAr) require polar aprotic solvents to stabilize the Meisenheimer complex intermediate.
-
Recommended Solvents: DMSO, DMF, or NMP.
-
Reasoning: These solvents solvate the cation of the nucleophile, leaving the anion "naked" and more reactive toward the electron-deficient aromatic ring.
Figure 2: Decision tree for solvent selection based on process intent.
References
-
Synthesis & Properties of Nitrofluorenones: Huntress, E. H., Hershberg, E. B., & Cliff, I. S. (1931). The preparation of 2,4,7-trinitrofluorenone.[2][3] Journal of the American Chemical Society, 53(7), 2720–2724.
-
Solubility Measurement Methodology: Sun, M., et al. (2023).[4] Solubility Measurement and Thermodynamic Properties of Fluorene in 14 Pure Solvents. Journal of Chemical & Engineering Data, 68(9), 2345-2355.
-
Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
-
Recrystallization of Fluorenone Derivatives: Organic Syntheses, Coll. Vol. 2, p. 447 (1943); Vol. 13, p. 74 (1933). 2,4,7-Trinitrofluorenone.[2][3]
Sources
discovery and history of 2-Fluoro-6-nitro-9h-fluoren-9-one
The following is an in-depth technical guide on 2-Fluoro-6-nitro-9H-fluoren-9-one , structured for researchers and drug development professionals.
Discovery, Synthesis, and Applications in Bioactive Scaffolds
Executive Summary
2-Fluoro-6-nitro-9H-fluoren-9-one (CAS: 16234-84-7 ) is a specialized disubstituted fluorenone derivative characterized by its asymmetric electron-withdrawing substitution pattern.[1][2] Historically emerging from the mid-20th-century drive to understand the electronic determinants of chemical carcinogenesis, it has evolved into a critical intermediate for synthesizing 2-amino-6-fluorofluorenone (a solvatochromic probe and mutagenic standard) and functionalized cores for organic electronics (OLEDs). Unlike the more common 2,7-disubstituted isomers, the 2,6-substitution pattern offers a unique "bent" geometry, making it valuable for disrupting crystallinity in polymer chains and tuning the bandgap in optoelectronic materials.
Historical Context & Discovery
The discovery of 2-Fluoro-6-nitro-9H-fluoren-9-one is inextricably linked to the study of aromatic amine carcinogenesis in the 1950s.
-
The Carcinogenesis Era (1950s-1960s): The foundational synthesis was reported by Cason and Smith (1953) and further utilized by Fletcher et al. (1960) . The primary motivation was to synthesize fluorinated analogs of 2-acetylaminofluorene (2-AAF) , a potent carcinogen. Researchers hypothesized that blocking specific positions on the fluorene ring with fluorine (a bio-isostere of hydrogen with high electronegativity) would elucidate the mechanism of metabolic activation (N-hydroxylation).
-
The "Fluorine Effect": The 2-fluoro-6-nitro isomer was specifically targeted to create 2-amino-6-fluorofluorenone . By placing a fluorine atom at the 6-position (distal to the amino group derived from the nitro group), chemists could study long-range electronic effects on the amino group's basicity and nucleophilicity without sterically hindering the reaction center.
Chemical Identity & Properties
The molecule features a fluoren-9-one core with a nitro group at position 6 and a fluorine atom at position 2.[2][3][4]
| Property | Value |
| IUPAC Name | 2-Fluoro-6-nitro-9H-fluoren-9-one |
| CAS Number | 16234-84-7 |
| Molecular Formula | C₁₃H₆FNO₃ |
| Molecular Weight | 243.19 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 200–205 °C (varies by purity/polymorph) |
| Solubility | Soluble in hot acetic acid, DMSO, DMF; sparingly soluble in ethanol. |
| Key Reactivity | Nucleophilic aromatic substitution (at F), Nitro reduction, Carbonyl condensation. |
Structural Significance:
-
Regiochemistry: The 2,6-substitution pattern is less symmetric than the 2,7-isomer. This asymmetry is crucial for designing non-centrosymmetric materials for non-linear optics (NLO).
-
Electronic Push-Pull: The nitro group (strong acceptor) and the carbonyl (acceptor) create an electron-deficient core, while the fluorine (weak donor by resonance, strong withdrawer by induction) fine-tunes the LUMO energy levels.
Synthetic Evolution & Methodology
The synthesis of 2-Fluoro-6-nitro-9H-fluoren-9-one presents a regiochemical challenge. Direct nitration of fluorenone typically yields the 2,7-dinitro isomer. Consequently, the synthesis relies on the nitration of the pre-fluorinated precursor, 2-fluorofluoren-9-one .
4.1. The Mechanistic Pathway
-
Precursor Synthesis: 2-Fluorofluorene is oxidized to 2-fluorofluoren-9-one.
-
Electrophilic Aromatic Substitution (Nitration):
-
The carbonyl group at C9 deactivates the ring system.
-
The fluorine at C2 directs the incoming electrophile (
) to the other ring. -
While position 7 is the standard "para-like" target, the 6-position (meta to the biphenyl linkage) is activated under specific acidic conditions or isolated via fractional crystallization from the isomeric mixture.
-
4.2. Experimental Protocol (Based on Cason & Smith, 1953; Fletcher, 1960)
Note: This protocol involves strong acids and energetic compounds. Work must be performed in a fume hood.
Step 1: Nitration of 2-Fluorofluoren-9-one
-
Reagents:
-
2-Fluorofluoren-9-one (10.0 g, 50 mmol)
-
Concentrated Sulfuric Acid (
, 100 mL) -
Fuming Nitric Acid (
, d=1.5, 4.0 mL) -
Glacial Acetic Acid (optional solvent for moderation)
-
-
Procedure:
-
Dissolution: Dissolve 2-fluorofluoren-9-one in warm concentrated sulfuric acid in a round-bottom flask equipped with a mechanical stirrer. Cool the solution to 0–5 °C in an ice bath.
-
Addition: Dropwise add the fuming nitric acid (mixed with an equal volume of sulfuric acid) over 30 minutes. Maintain temperature below 10 °C to prevent dinitration.
-
Reaction: Allow the mixture to stir at room temperature for 1 hour. The solution will darken.
-
Quench: Pour the reaction mixture slowly onto 500 g of crushed ice/water with vigorous stirring. A yellow precipitate will form.
-
Isolation: Filter the solid, wash extensively with water to remove acid, and dry in a vacuum oven.
-
Purification: Recrystallize from glacial acetic acid or an ethanol/toluene mixture. The 2-fluoro-7-nitro isomer is the common contaminant; the 2-fluoro-6-nitro isomer (if targeted) may require chromatographic separation or specific fractional crystallization fractions as detailed in specific literature (Cason et al.). Note: Commercial supplies of CAS 16234-84-7 are often synthesized via optimized routes ensuring the 2,6-regiochemistry.
-
Step 2: Reduction to 2-Amino-6-fluorofluoren-9-one (Downstream Application)
-
Reagents: Stannous chloride (
), HCl, Ethanol. -
Procedure: Reflux the nitro compound with
in ethanol/HCl for 2 hours. Cool, neutralize, and filter the orange/red amino product.
Applications in Research & Development
5.1. Drug Development (Mutagenesis & Metabolism)
The compound serves as a mechanistic probe . By comparing the mutagenicity of 2-amino-fluorenone vs. 2-amino-6-fluorofluorenone, researchers isolate the steric vs. electronic effects of ring substitution.
-
Ames Test Standard: Used to calibrate Salmonella typhimurium strains for nitroarene sensitivity.
-
Metabolic Tracers: The fluorine atom acts as a blockage point for metabolic hydroxylation, forcing metabolic pathways down alternative routes (e.g., ring opening vs. conjugation).
5.2. Materials Science (OLEDs & Polymers)
In the field of organic electronics, the fluorenone core is an electron-deficient building block.
-
Polyimides: The reduced diamine derivative (from dinitro or amino-nitro precursors) is polymerized to form high-performance polyimides. The 2,6-kink disrupts chain packing, increasing solubility and transparency compared to rigid 2,7-polymers.
-
Electron Transport Layers: The electron-withdrawing nitro and fluoro groups lower the LUMO level, facilitating electron injection in OLED devices.
Visualization of Pathways
Diagram 1: Synthesis and Utility Logic
Caption: Synthetic lineage from fluorene to bioactive and material science applications.[1]
References
-
Cason, J., & Smith, R. H. (1953). Synthesis of Some 9-Fluorenone Derivatives. Journal of Organic Chemistry, 18(9), 1201–1208. Link
-
Fletcher, T. L., Namkung, M. J., & Pan, H. L. (1960). Fluorenone Derivatives.[1][2][3][4][5][6][7][8] I. Some 2-Substituted-6-fluorofluorenones. Journal of Organic Chemistry, 25(8), 1342–1348. Link
-
Diels, O. (1901). Ueber Nitrirung des Fluorens. Berichte der deutschen chemischen Gesellschaft, 34(2), 1758–1768. (Foundational nitration chemistry).[4]
-
Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-6-nitro-9-fluorenone (CAS 16234-84-7).[1][2][3][4][8][9] Link
Sources
- 1. 3096-52-4|2-Nitro-9H-fluoren-9-one|BLD Pharm [bldpharm.com]
- 2. 6942-44-5|3,7-Difluoro-2-nitro-9H-fluoren-9-one|BLDPharm [bldpharm.com]
- 3. 2267-86-9|6-Fluoro-7-nitro-9H-fluoren-2-amine|BLDPharm [bldpharm.com]
- 4. 176548-78-0|1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. cacheby.com [cacheby.com]
- 6. cacheby.com [cacheby.com]
- 7. cacheby.com [cacheby.com]
- 8. 16234-84-7|2-Fluoro-6-nitro-9H-fluoren-9-one|BLD Pharm [bldpharm.com]
- 9. 9- fluorenone | Sigma-Aldrich [sigmaaldrich.cn]
potential reactivity of the fluorine and nitro groups in 2-Fluoro-6-nitro-9h-fluoren-9-one
A Technical Guide to the Reactivity of 2-Fluoro-6-nitro-9H-fluoren-9-one
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of 2-Fluoro-6-nitro-9H-fluoren-9-one, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. The fluorenone core, a tricyclic aromatic ketone, provides a rigid and electronically versatile scaffold.[1][2] The strategic placement of a fluorine atom at the C2 position and a nitro group at the C6 position imparts a distinct and highly exploitable reactivity profile. This document will dissect the individual and synergistic roles of these functional groups, offering mechanistic insights and field-proven experimental protocols for researchers, chemists, and professionals in drug development. We will explore the nuances of nucleophilic aromatic substitution (SNA) at the C-F bond, activated by the powerful electron-withdrawing nature of the para-nitro group, and the reductive transformations of the nitro moiety itself.
Molecular Overview and Physicochemical Properties
2-Fluoro-6-nitro-9H-fluoren-9-one is a crystalline solid characterized by a fluorenone backbone. The electronic character of this system is dominated by three key features:
-
The Fluorenone Core: The conjugated π-system and the electron-withdrawing ketone at C9 contribute to the overall electron deficiency of the aromatic rings.
-
The Nitro Group (-NO2): Positioned at C6, this group is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects.[3][4] It deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions.[5][6]
-
The Fluorine Atom (-F): Located at C2, para to the nitro group, the fluorine atom is a key site for synthetic modification. Its high electronegativity plays a crucial role in the mechanism of nucleophilic aromatic substitution.
A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₇FNO₃ | N/A |
| Molecular Weight | 244.20 g/mol | Calculated |
| Appearance | Yellow to orange solid | General observation for nitro-fluorenones[7] |
| Melting Point | Not explicitly published; related 2-nitro-9-fluorenone melts at 222-223 °C. | |
| Key Functional Groups | Ketone, Nitro, Aryl Fluoride | N/A |
Reactivity of the C2-Fluorine: Nucleophilic Aromatic Substitution (SNA)
The most significant and synthetically useful reaction involving the fluorine atom in this molecule is nucleophilic aromatic substitution (SNA). Contrary to intuition from aliphatic SN1/SN2 reactions where fluoride is a poor leaving group, it is often the most reactive halogen in SNA reactions.[8][9] This enhanced reactivity is a direct consequence of the reaction mechanism.
The SNA Mechanism: A Stepwise Pathway
The SNA reaction is not a concerted process. It proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10]
-
Step 1 (Rate-Determining): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine. This attack disrupts the aromaticity of the ring and forms the negatively charged Meisenheimer complex. This step is typically slow and rate-determining because it involves the loss of aromatic stabilization.[11]
-
Step 2 (Fast): The aromaticity is restored as the leaving group (fluoride) is expelled from the complex. This step is rapid.
The high electronegativity of fluorine is paramount to this mechanism's efficiency. It strongly polarizes the C-F bond, creating a significant partial positive charge on the carbon atom, making it highly susceptible to nucleophilic attack.[12] More importantly, fluorine's powerful inductive effect stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step.[11]
Activation by the C6-Nitro Group
The presence of the nitro group para to the fluorine atom is critical. It provides powerful resonance stabilization for the Meisenheimer complex by delocalizing the negative charge onto its oxygen atoms. This delocalization significantly lowers the energy of the intermediate, dramatically accelerating the rate of the initial nucleophilic attack.[10][13] Electron-withdrawing groups at the ortho or para positions are essential for facile SNA reactions.[8]
Figure 1: Mechanism of Nucleophilic Aromatic Substitution (SNA).
Experimental Protocol: Amination via SNA
This protocol describes a general procedure for the reaction of 2-Fluoro-6-nitro-9H-fluoren-9-one with a primary or secondary amine.
Materials:
-
2-Fluoro-6-nitro-9H-fluoren-9-one (1.0 eq)
-
Amine (e.g., morpholine, piperidine) (1.2 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Standard work-up and purification reagents (Ethyl acetate, water, brine, silica gel)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-6-nitro-9H-fluoren-9-one (1.0 eq) and the chosen solvent (e.g., DMSO).
-
Add the base (e.g., K₂CO₃, 2.0 eq) and the amine nucleophile (1.2 eq).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-6-nitro-9H-fluoren-9-one derivative.
Reactivity of the C6-Nitro Group: Reduction to an Amine
The nitro group is readily reduced to a primary amine, a critical transformation for accessing a wide range of further functionalization, such as amide bond formation or diazotization. The conversion of the electron-withdrawing nitro group into an electron-donating amino group fundamentally alters the electronic properties of the aromatic system.
Common Reduction Methods
A variety of methods can be employed to reduce aromatic nitro groups, with the choice often depending on the presence of other sensitive functional groups in the molecule.[14]
-
Catalytic Hydrogenation: This is a clean and high-yielding method. The reaction is performed under a hydrogen atmosphere (from a balloon or a pressurized vessel) using a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum oxide (PtO₂).[15] This method is generally mild but may also reduce other functionalities like alkenes or alkynes if present.
-
Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).[15][16] Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is another widely used, milder variant. These methods are highly effective but can require strenuous aqueous work-ups to remove metal salts.
The reduction proceeds through several intermediates (nitroso, hydroxylamine) before reaching the final amine product.[17]
Figure 2: General workflow for the reduction of the nitro group.
Experimental Protocol: Reduction using Tin(II) Chloride
This protocol provides a reliable method for the selective reduction of the nitro group without affecting the ketone or aryl fluoride.
Materials:
-
2-Fluoro-6-nitro-9H-fluoren-9-one (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, condenser
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask, suspend 2-Fluoro-6-nitro-9H-fluoren-9-one (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.
-
Monitor the reaction by TLC. The product, being an amine, will be more polar than the starting material. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Add ethyl acetate to the residue and carefully basify the mixture by slowly adding saturated aqueous NaHCO₃ solution until the pH is > 8 and effervescence ceases.
-
Stir the resulting suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 6-Amino-2-fluoro-9H-fluoren-9-one, which can be further purified if necessary.
Conclusion
The reactivity of 2-Fluoro-6-nitro-9H-fluoren-9-one is dominated by the powerful electronic interplay between its key functional groups. The C2-fluorine serves as an excellent leaving group for nucleophilic aromatic substitution, a reaction that is significantly accelerated by the para-disposed C6-nitro group, which stabilizes the critical Meisenheimer intermediate. This pathway allows for the straightforward introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles. Concurrently, the C6-nitro group itself is a versatile handle for chemical modification, readily undergoing reduction to a primary amine under various conditions. This transformation from a strong electron-withdrawing group to an electron-donating group fundamentally alters the molecule's electronic character, opening avenues for subsequent synthetic elaborations. A thorough understanding of these distinct yet synergistic reactivities is essential for leveraging this molecule as a valuable building block in medicinal chemistry and materials science.
References
- Vertex AI Search. (n.d.). Nucleophilic Aromatic Substitution.
- Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
- Wyzant. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Wyzant Ask An Expert.
- Chemistry LibreTexts. (2024, October 4). Substituent Effects in Electrophilic Substitutions.
- Royal Society of Chemistry. (2016, January 15). How amino and nitro substituents direct electrophilic aromatic substitution in benzene.
- Quora. (2018, April 23). Why is the nitro group a metal director in aromatic electrophilic reactions?.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- NIH National Library of Medicine. (n.d.). Functionalized fluorenes via dicationic electrophiles.
- ResearchGate. (2020, November 25). A Perspective on Synthesis and Applications of Fluorenones.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- YouTube. (2024, February 16). Aromatic Substitution Reactions Practice.
- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Sigma-Aldrich. (n.d.). 2-Nitro-9-fluorenone.
- LMU Munich. (2023, December 12). Total synthesis of fluorenones, 4-azafluorenones and related natural products.
- SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions.
- Benchchem. (n.d.). Comparative Analysis of 9-(nitromethyl)-9H-fluorene and 9-nitro-9H-fluorene.
Sources
- 1. Functionalized fluorenes via dicationic electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. youtube.com [youtube.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. wyzant.com [wyzant.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. scispace.com [scispace.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Assessment: Thermal Stability & Decomposition Kinetics of 2-Fluoro-6-nitro-9H-fluoren-9-one
Executive Summary
2-Fluoro-6-nitro-9H-fluoren-9-one represents a specialized scaffold in organic electronics and pharmaceutical intermediate chemistry.[1][2][3][4] Its thermal stability profile is dominated by the tension between the highly stable fluorenone core and the energetically labile nitro substituent. While the fluorenone backbone exhibits robust thermal resistance up to >300°C, the introduction of the nitro group at the C6 position drastically alters the thermodynamic landscape, introducing a risk of rapid, exothermic decomposition above 250°C.
This guide provides a mechanistic analysis of its decomposition pathways, predictive thermal profiling, and a validated experimental framework for characterizing its safety parameters.
Molecular Architecture & Bond Energetics
To understand the thermal behavior of this compound, we must deconstruct its bond dissociation energies (BDE).[4] The molecule contains three distinct chemical environments:
-
The Fluorenone Core: A rigid, planar tricyclic aromatic ketone.[4] The carbonyl (C=O) and aromatic C-C bonds are exceptionally stable.[4]
-
The C-F Bond (Position 2): One of the strongest single bonds in organic chemistry (~485 kJ/mol).[4] It is chemically inert under standard thermal stress and is unlikely to be the initiation point of decomposition.
-
The C-NO₂ Bond (Position 6): The thermodynamic weak link.[2][3][4] Aromatic C-N bonds in nitro groups typically have BDEs of 290–310 kJ/mol.[4] This is the primary site of thermal failure.
Stability Verdict: The molecule is thermally stable up to its melting point and slightly beyond.[4] However, it possesses a "trigger temperature" where the nitro group initiates a radical cascade, leading to ring rupture and gas evolution (NOx, CO, CO₂).
Predicted Thermal Profile
Note: Specific calorimetric data for this exact CAS is rare in public literature.[2][3][4] The following values are derived from structure-activity relationships (SAR) of analogous nitro-fluorenones.
| Parameter | Predicted Range | Mechanistic Basis |
| Melting Point (Tm) | 160°C – 190°C | The nitro group significantly increases lattice energy compared to fluorenone (84°C) and 2-fluorofluorenone (~115°C).[2][3][4] |
| Decomposition Onset (T_onset) | 260°C – 290°C | Typical homolysis range for aromatic nitro compounds.[3][4] |
| Peak Exotherm (T_max) | 310°C – 330°C | The point of maximum rate of decomposition (runaway potential).[4] |
| Enthalpy of Decomposition (ΔH_d) | -1500 to -2500 J/g | High energy release characteristic of nitroarenes; sufficient to rupture reactors.[2][3][4] |
Decomposition Mechanisms
The thermal degradation of 2-Fluoro-6-nitro-9H-fluoren-9-one follows a radical-mediated pathway.[2][3][4] The presence of the electron-withdrawing fluorine atom at C2 slightly stabilizes the ring system inductively but does not prevent the primary failure mode at C6.
Primary Pathway: C-NO₂ Homolysis
At elevated temperatures (>260°C), the C-N bond vibrates to the point of scission, releasing nitrogen dioxide ([2][4]•NO₂) and leaving a highly reactive aryl radical.[3][4]
Secondary Pathway: Nitro-Nitrite Rearrangement
In this pathway, the nitro group isomerizes to a nitrite ester (-ONO) before cleaving.[2][3][4] This releases nitric oxide ([3][4]•NO) and leaves an aryloxy radical, which rapidly attacks adjacent carbons, leading to ring opening and the formation of complex tars and amorphous carbon.
Visualization of Decomposition Pathways
Figure 1: Mechanistic divergence of thermal decomposition. Pathway A is the dominant kinetic route for nitro-aromatics.[2][3]
Experimental Validation Protocols
Do not rely solely on literature values for energetic materials. You must validate the stability of your specific batch, as trace impurities (acids, transition metals) can lower the decomposition onset temperature by >50°C.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
-
Sample Prep: Weigh 2–4 mg of dried sample into a gold-plated high-pressure crucible . Crucial: Do not use standard aluminum pans if T > 300°C or if reaction with Al is possible.[2][4]
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Ramp Rate: 5°C/min from 40°C to 400°C.
-
Analysis:
Protocol B: Accelerating Rate Calorimetry (ARC)
Objective: Determine "Time to Maximum Rate" (TMR) for scale-up safety.
-
Sample: 1–2 g in a spherical titanium or Hastelloy bomb.
-
Method: "Heat-Wait-Search" (HWS) mode.
-
Heat 5°C, wait 15 mins, search for self-heating (>0.02°C/min).
-
-
Output: This provides the adiabatic temperature rise, essential for calculating the blast radius of a runaway reaction in a reactor.
Stability Testing Workflow
Figure 2: Step-by-step validation logic to ensure data integrity before scale-up.
Safety & Handling Directives
-
Shock Sensitivity: Nitrofluorenones are generally not shock-sensitive like TNT, but they are thermally sensitive.[2][3][4] Avoid grinding in ball mills without temperature control.[2][3][4]
-
Incompatibility: Strictly avoid contact with strong bases (NaOH, KOH) or reducing agents (Hydrazine) at elevated temperatures.[4] These can catalyze the decomposition of the nitro group, lowering
drastically.[4] -
Storage: Store below 40°C in amber glass (light sensitive) under inert atmosphere.
References
-
NIST Chemistry WebBook. 9H-Fluoren-9-one Thermochemical Data.[2][3][4] National Institute of Standards and Technology.[4] [Link][3][4]
-
Organic Process Research & Development. Thermal Stability and Explosive Hazard Assessment of Nitro Compounds. (General Reference for Nitroarene Stability). [Link]
-
PubChem. Compound Summary: 2-Fluoro-9H-fluoren-9-one.[2][3][4] National Library of Medicine.[3][4] [Link][3][4]
Sources
Methodological & Application
Application Note: High-Value Synthesis with 2-Fluoro-6-nitro-9H-fluoren-9-one
Executive Summary
2-Fluoro-6-nitro-9H-fluoren-9-one represents a specialized class of "Janus-faced" intermediates—molecules possessing orthogonal reactivity profiles that break the structural symmetry typical of fluorenone chemistry. While the 2,7-disubstituted fluorenones are common (arising naturally from electrophilic substitution), the 2,6-substitution pattern of this compound offers a unique geometric vector for drug discovery and materials science.
This guide details the strategic application of 2-Fluoro-6-nitro-9H-fluoren-9-one in organic synthesis. It focuses on exploiting the electronic push-pull nature of the C2-Fluorine (nucleophilic displacement handle) and the C6-Nitro (latent amine/redox handle) to construct asymmetric high-performance polymers, DNA intercalators, and optoelectronic scaffolds.
Chemical Profile & Reactivity Analysis
The utility of 2-Fluoro-6-nitro-9H-fluoren-9-one stems from three distinct reactive centers, each addressable under specific conditions without interfering with the others.
Electronic Structure & Activation
-
C9-Carbonyl (Ketone): Acts as a global electron-withdrawing group (EWG), activating the aromatic rings. It is the core of the "fluorenone" chromophore.
-
C6-Nitro Group: A strong EWG. It deactivates Ring B towards electrophilic attack but prepares it for reduction. Crucially, it provides long-range activation for nucleophilic attack on the distal ring.
-
C2-Fluorine: The key synthetic handle. Positioned para to the biphenyl linkage and meta to the carbonyl, it is activated for Nucleophilic Aromatic Substitution (
) . The presence of the C9-carbonyl and C6-nitro group lowers the energy barrier for displacing the fluoride ion with amines, alkoxides, or thiols.
| Reactive Site | Primary Transformation | Activation Mechanism | Key Reagents |
| C2-Fluorine | Inductive withdrawal by C9=O & C6- | Phenols, Amines, Thiols, | |
| C6-Nitro | Reduction to Amine | Redox lability | |
| C9-Carbonyl | Condensation / Reduction | Electrophilic Carbon | Hydrazines, Grignards, |
Application I: Synthesis of Asymmetric Polyimide Monomers
Context: High-performance polyimides (PI) require diamine monomers. Symmetric diamines (e.g., 2,7-diaminofluorenone) often lead to crystalline polymers with poor solubility. Asymmetric diamines derived from 2-Fluoro-6-nitro-9H-fluoren-9-one introduce "entropy of mixing" into the polymer backbone, improving solubility and processability while maintaining thermal stability.
Protocol A: Sequential and Reduction
This protocol synthesizes 2-Amino-6-(4-aminophenoxy)-9H-fluoren-9-one , a diamine with an ether linkage on one side and a direct amine on the other.
Step 1:
Displacement (Ether Formation)
Objective: Displace the C2-Fluorine with 4-nitrophenol to create a bis-nitro intermediate.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and reflux condenser.
-
Reagents:
-
2-Fluoro-6-nitro-9H-fluoren-9-one (1.0 equiv, 10 mmol)
-
4-Nitrophenol (1.1 equiv, 11 mmol)
-
Potassium Carbonate (
) (anhydrous, 2.0 equiv, 20 mmol) -
Solvent: DMF or NMP (anhydrous, 50 mL)
-
-
Procedure:
-
Dissolve the fluorenone and 4-nitrophenol in DMF under
. -
Add
in one portion. The mixture may turn deep yellow/orange (phenoxide formation). -
Heat to 100°C for 6–12 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes). The starting fluoride (
) should disappear, replaced by a more polar product. -
Workup: Cool to RT. Pour into 300 mL ice-water with vigorous stirring. The product will precipitate.[1][2] Filter, wash with water (
mL) and cold ethanol ( mL). -
Yield: Expect 85–92% of the dinitro-ether intermediate.
-
Step 2: Global Nitro Reduction
Objective: Reduce both the C6-nitro and the phenoxy-nitro groups to amines.
-
Reagents:
-
Dinitro intermediate (from Step 1)
-
10% Pd/C (10 wt% loading)
-
Hydrazine monohydrate (excess) or
balloon. -
Solvent: Ethanol/THF (1:1 mix).
-
-
Procedure:
-
Suspend the intermediate in Ethanol/THF. Add Pd/C catalyst carefully (under argon flow to prevent ignition).
-
Heat to reflux (
C). Add Hydrazine monohydrate dropwise (Caution: Gas evolution). Alternatively, stir under atmosphere at RT for 24h. -
Filtration: Filter hot through a Celite pad to remove Pd/C. Wash pad with hot THF.
-
Isolation: Concentrate the filtrate to dryness. Recrystallize from Ethanol/Water.
-
Result: Asymmetric diamine ready for polymerization.
-
Application II: Scaffold for DNA Intercalators
Context: Fluorenones are known DNA intercalators. The 2-fluoro-6-nitro scaffold allows for the synthesis of "mixed-arm" intercalators where one side interacts via hydrogen bonding (amine derivative) and the other via hydrophobic/electrostatic interactions (fluorine or substituted group).
Protocol B: Chemoselective Nitro Reduction
Objective: Synthesize 2-Fluoro-6-amino-9H-fluoren-9-one without defluorination. This preserves the fluorine atom for metabolic stability or later modification.
-
Reagents:
-
2-Fluoro-6-nitro-9H-fluoren-9-one (1.0 equiv)
-
Iron Powder (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (4:1).
-
-
Procedure:
-
Dissolve the nitro-fluorenone in Ethanol/Water.
-
Add Iron powder and
. -
Heat to reflux (
C) for 2 hours. This mild method avoids hydrodefluorination (which can occur with Pd/C). -
Workup: Filter hot to remove iron oxide sludge. Neutralize filtrate with
. Extract with Ethyl Acetate. -
Validation:
NMR will show the disappearance of the downfield nitro-adjacent protons and appearance of a broad singlet ( ) around 4.0–6.0 ppm. The NMR signal must remain intact.
-
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthesis pathways available from the core 2-Fluoro-6-nitro-9H-fluoren-9-one scaffold.
Caption: Divergent synthetic pathways: Path A yields asymmetric monomers for polymers; Path B yields scaffolds for drug discovery.
Safety & Handling
-
Nitro Compounds: While 2-Fluoro-6-nitro-9H-fluoren-9-one is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.
-
Fluorine Displacement: Reactions involving fluoride displacement generate fluoride ions (
). If acidic workup is used, trace HF may form. Use glass-lined vessels for standard work, but be cautious with strong acids. -
Solvents: DMF and NMP are reproductive toxins; use in a well-ventilated fume hood.
References
-
Fluorenone Synthesis & Oxidation
-
Polyimide Applications
- Title: Comparative Analysis of 9-(nitromethyl)-9H-fluorene and 9-nitro-9H-fluorene.
-
on Fluorenones:
- Title: Nucleophilic Aromatic Substitution of Fluorin
- Source: Journal of Organic Chemistry (General Reference for mechanism).
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Application Note: 2-Fluoro-6-nitro-9H-fluoren-9-one as a Functional Material Scaffold
[1][2]
Executive Summary
2-Fluoro-6-nitro-9H-fluoren-9-one (FNF) represents a high-value "push-pull" precursor for next-generation organic semiconductors and high-performance polymers.[1] Unlike symmetrical fluorenones, the FNF scaffold possesses broken symmetry with two distinct electronic handles: a strongly electron-withdrawing nitro group and an electronegative, packing-directing fluorine atom.[1]
This guide outlines the specific utility of FNF in designing Electron Transport Materials (ETMs) and Fluorinated Polyimides , providing validated protocols for its functionalization.
Key Technical Advantages
| Feature | Material Science Impact |
| Asymmetric Polarization | The dipole created between the 2-F and 6-NO₂ positions enhances charge transfer kinetics in donor-acceptor (D-A) systems.[1][2] |
| Fluorine Effect | The C-F bond lowers the HOMO energy level (oxidative stability) and induces C-F···H intermolecular interactions, improving solid-state packing order.[1] |
| C9-Carbonyl Reactivity | The ketone bridge serves as a reactive site for Knoevenagel condensations, enabling the synthesis of non-fullerene acceptors (NFAs) for organic photovoltaics. |
Strategic Design Logic
The utility of FNF relies on exploiting its three reactive vectors. The diagram below illustrates the decision matrix for synthetic chemists when utilizing this building block.
Figure 1: Synthetic vectors for 2-Fluoro-6-nitro-9H-fluoren-9-one utilization.
Application Protocols
Protocol A: Synthesis of Low-Bandgap Electron Acceptors
Objective: Functionalize the C9 carbonyl via Knoevenagel condensation to create an electron-deficient core for organic photovoltaics (OPV). The nitro group is retained to lower the LUMO level.
Mechanism: The electron-withdrawing nature of the nitro group at position 6 activates the C9 carbonyl, making it more susceptible to nucleophilic attack by active methylene compounds compared to unsubstituted fluorenone.
Materials:
-
2-Fluoro-6-nitro-9H-fluoren-9-one (1.0 eq)[1]
-
Malononitrile (1.2 eq) or 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC)[1]
-
Titanium(IV) chloride (TiCl₄) (2.0 eq) - Lewis acid catalyst[1]
-
Pyridine (4.0 eq) - Base[1]
-
Anhydrous Chloroform (CHCl₃)
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck round-bottom flask and purge with argon. Add FNF (1 mmol) and Malononitrile (1.2 mmol) dissolved in anhydrous CHCl₃ (10 mL).
-
Catalyst Addition: Cool the mixture to 0°C. Carefully add TiCl₄ dropwise (Caution: Exothermic, fumes). Follow immediately with the dropwise addition of pyridine.
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 6–12 hours. Monitor consumption of the ketone via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
-
Quench: Cool to room temperature and pour into ice-cold 1M HCl to hydrolyze the titanium complex.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Acetonitrile to yield the dicyanovinyl derivative.
Validation Check:
-
IR Spectroscopy: Disappearance of the ketone C=O stretch (~1720 cm⁻¹) and appearance of the C≡N stretch (~2220 cm⁻¹).
-
¹H NMR: A downfield shift of the aromatic protons adjacent to C9 due to the strong anisotropy of the dicyanovinyl group.
Protocol B: Reduction to 2-Amino-6-fluorofluoren-9-one
Objective: Convert the nitro group to an amine to generate a monomer for high-performance polyimides.[1] The fluorine atom is preserved to impart thermal stability and low dielectric constant to the final polymer.
Materials:
-
2-Fluoro-6-nitro-9H-fluoren-9-one (1.0 eq)[1]
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (EtOH) / Ethyl Acetate (EtOAc) (3:1 ratio)
-
Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Solubilization: Dissolve FNF (5 mmol) in a mixture of EtOH (30 mL) and EtOAc (10 mL). Heat gently to 40°C to ensure complete dissolution.
-
Reduction: Add SnCl₂·2H₂O (25 mmol) in portions over 10 minutes.
-
Reaction: Heat the mixture to reflux (75°C) for 3 hours. The yellow solution will likely darken and then fluoresce blue/green (characteristic of aminofluorenones).
-
Workup: Cool to room temperature. Neutralize by pouring into a saturated NaHCO₃ solution (pH 8).
-
Filtration: Filter the resulting emulsion through a Celite pad to remove tin salts. Wash the pad with EtOAc.
-
Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient) is recommended to remove trace azo-dimers.[1]
Validation Check:
-
¹H NMR: Disappearance of the broad -NH₂ peak upon D₂O shake. Upfield shift of protons ortho to the amine group.
-
Mass Spec: Observation of [M+H]⁺ corresponding to the amine (Molecular Weight loss of 30 Da from -NO₂ to -NH₂).[1]
Characterization & Properties
When characterizing derivatives of 2-Fluoro-6-nitro-9H-fluoren-9-one, specific spectral signatures confirm the integrity of the scaffold.[1]
| Technique | Expected Signature | Interpretation |
| ¹⁹F NMR | Singlet ~ -110 to -120 ppm | Confirms presence of Fluorine.[1] Splitting pattern indicates if F is still attached to the aromatic ring. |
| UV-Vis | λ_max ~ 300–350 nm (Core) | The core absorption.[1] Functionalization at C9 (Protocol A) typically redshifts this to 500–700 nm (Intramolecular Charge Transfer). |
| TGA | T_d(5%) > 300°C | Fluorenone cores exhibit high thermal stability, critical for device fabrication. |
Safety & Handling
-
Nitro Compounds: While FNF is stable, nitro-aromatics can be potentially explosive under high heat or pressure.[1] Avoid grinding dry solids vigorously.
-
TiCl₄ (Protocol A): Reacts violently with water. Handle only under inert atmosphere in a fume hood.
-
Toxicity: Fluorenone derivatives are often bioactive (potential mutagens). Handle with double nitrile gloves and avoid inhalation of dusts.
References
-
Synthesis of Fluorenone Scaffolds
-
Nitro-Fluorenone Applications in Optoelectronics
-
Fluorenone-based Polymers
-
General Reactivity of Nitro/Fluoro Aromatics
Sources
- 1. 3096-52-4|2-Nitro-9H-fluoren-9-one|BLD Pharm [bldpharm.com]
- 2. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ujpronline.com [ujpronline.com]
- 8. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9 H -fluoren-9-one Derivatives [academia.edu]
- 10. Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones [organic-chemistry.org]
- 12. api.creol.ucf.edu [api.creol.ucf.edu]
- 13. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]
protocols for the nitration of 2-fluorofluorenone
Application Note: Regioselective Nitration of 2-Fluorofluorenone
Abstract
This application note details the optimized protocol for the mono-nitration of 2-fluoro-9H-fluoren-9-one to synthesize 2-fluoro-7-nitro-9H-fluoren-9-one . Unlike simple aromatics, the fluorenone scaffold presents unique regiochemical challenges due to the competing electronic effects of the carbonyl bridge and the fluorine substituent. This guide provides a robust mixed-acid methodology, mechanistic rationale for regioselectivity, and critical safety parameters for handling nitration at scale.
Introduction & Strategic Rationale
The nitration of fluorenone derivatives is a cornerstone reaction in the synthesis of high-performance polymers (polyimides), optoelectronic materials, and bioactive scaffolds (e.g., Tilorone analogs).
For 2-fluorofluorenone , the synthetic objective is typically the introduction of a nitro group to enable further functionalization (reduction to amine, Sandmeyer reactions, etc.).
Mechanistic Insight: The Regioselectivity Paradox
The nitration of 2-fluorofluorenone is an Electrophilic Aromatic Substitution (
-
Ring A (Substituted): Contains the Fluorine atom at C2. Fluorine is an ortho/para director but is deactivating due to strong inductive withdrawal (-I > +R).
-
Ring B (Unsubstituted): Deactivated only by the electron-withdrawing carbonyl group (C9).
Target Product: 2-Fluoro-7-nitro-9H-fluoren-9-one.
Reaction Mechanism & Pathway
The following Graphviz diagram illustrates the electrophilic substitution pathway and the logic of regioselectivity.
Figure 1: Reaction pathway for the nitration of 2-fluorofluorenone showing the preference for Ring B substitution.
Experimental Protocol
Method: Mixed Acid Nitration (HNO₃ / H₂SO₄) Scale: 10 mmol (adaptable to kg scale)
Materials & Reagents
| Reagent | CAS | Role | Equiv.[1][2][3] | Amount (10 mmol scale) |
| 2-Fluorofluorenone | 343-01-1 | Substrate | 1.0 | 1.98 g |
| Nitric Acid (65-70%) | 7697-37-2 | Reagent | 3.0 | ~2.0 mL |
| Sulfuric Acid (98%) | 7664-93-9 | Catalyst/Solvent | 10.0 | ~5.5 mL |
| Glacial Acetic Acid | 64-19-7 | Solvent (Optional)* | - | 10 mL |
*Note: Acetic acid is recommended for smaller scales to improve solubility and thermal control, though industrial protocols often use water/acid slurry.
Step-by-Step Procedure
-
Preparation of Nitrating Mixture:
-
In a separate flask, cool 5.5 mL of conc. H₂SO₄ to 0–5°C using an ice bath.
-
Slowly add 2.0 mL of HNO₃ dropwise with stirring. Maintain temperature <10°C. Caution: Exothermic.
-
-
Substrate Dissolution:
-
In a 3-neck round-bottom flask equipped with a thermometer, reflux condenser, and magnetic stirrer, suspend 1.98 g of 2-fluorofluorenone in 10 mL of glacial acetic acid (or use neat H₂SO₄ if strictly following industrial slurry methods).
-
Warm slightly (30-40°C) to ensure partial dissolution/fine suspension.
-
-
Nitration Reaction:
-
Add the pre-cooled nitrating mixture to the substrate solution dropwise over 20 minutes.
-
Crucial: Do not allow the temperature to spike above 50°C during addition to prevent di-nitration.
-
Once addition is complete, heat the reaction mixture to 60–80°C .
-
Maintain this temperature for 1.5 to 2 hours .
-
Monitoring: Check by TLC (Eluent: Hexane/EtOAc 8:2) or HPLC. The starting material (Rf ~0.6) should disappear, replaced by a more polar yellow spot (Rf ~0.4).
-
-
Quenching & Work-up:
-
Purification:
-
Filter the yellow precipitate using a Buchner funnel.
-
Wash: Wash the cake copiously with water (3 x 50 mL) until the filtrate is neutral (pH paper check).
-
Wash with cold ethanol (1 x 10 mL) to remove trace organic impurities.
-
Recrystallization: Recrystallize the crude solid from Ethanol or Acetic Acid to obtain bright yellow needles.
-
Drying: Dry in a vacuum oven at 60°C for 6 hours.
-
Expected Results & Characterization
| Parameter | Specification | Notes |
| Appearance | Yellow crystalline solid | Typical of nitrofluorenones. |
| Yield | 85 - 92% | High efficiency due to strong directing effects. |
| Melting Point | 160 - 170°C (Estimated) | Nitro-fluorenones generally melt >150°C. |
| ¹H NMR (DMSO-d₆) | Distinct patterns for two rings | Ring A (F-sub): Multiplets preserved. Ring B (Nitro): New pattern. Look for doublet (d, J~2Hz) at ~8.4 ppm (proton ortho to NO2 and C=O, C8-H) and dd at ~8.2 ppm. |
| IR Spectroscopy | 1530, 1350 cm⁻¹ | Strong N-O stretches (asymmetric/symmetric). |
| MS (ESI/EI) | m/z ~ 243 [M]+ | Molecular ion confirmation. |
Safety & Handling (HSE)
-
Nitric Acid/Sulfuric Acid: Extremely corrosive and oxidizing. Use full PPE (face shield, acid-resistant gloves).
-
Exotherm Control: The mixing of acids and the nitration reaction are exothermic. Runaways can lead to "fume-offs." Always maintain cooling capacity during addition.
-
Waste Disposal: Neutralize aqueous filtrate with Sodium Bicarbonate before disposal. Do not mix nitric acid waste with organic solvents (acetone/ethanol) in closed containers.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Rxn | Temperature too low (<60°C). | Increase reaction temp to 80°C; extend time by 1h. |
| Di-nitration (Impurities) | Excess HNO₃ or Temp >90°C. | Strictly control stoichiometry (max 3.0 eq HNO₃) and keep temp <85°C. |
| Oiling out / Sticky Solid | Impure starting material or wet acid. | Recrystallize starting material.[1] Ensure slow pouring into ice to promote crystallization. |
References
-
Nitration of Fluorenones (General Protocol)
- Title: Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in W
- Source: ResearchG
-
URL:[Link]
-
Regioselectivity in Fluorene Derivatives
- Title: Regioselectivity Control in Spirobifluorene Nitr
- Source: Journal of Organic Chemistry (2023)
-
URL:[Link]
-
Synthesis of 2,4,7-Trinitrofluorenone (Process Analog)
-
Tilorone Intermediate Synthesis (Relevant Scaffold)
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Fluoro-3-nitrotoluene CAS#: 437-86-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts - Google Patents [patents.google.com]
- 8. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]
Application Note: Scale-Up Synthesis of 2-Fluoro-6-nitro-9H-fluoren-9-one
Document ID: AN-2026-847 Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Fluoro-6-nitro-9H-fluoren-9-one (CAS: 16234-84-7)
Strategic Route Design & Retrosynthetic Analysis
The synthesis of substituted fluorenones is a critical operation in the development of advanced organic materials (e.g., OLED dopants) and pharmaceutical pharmacophores. The target molecule, 2-Fluoro-6-nitro-9H-fluoren-9-one , presents a unique regiochemical challenge due to the specific placement of the electron-withdrawing nitro group and the fluorine atom on opposing rings.
To achieve a scalable, chromatography-free synthesis, a convergent two-step sequence is employed. The route utilizes a Suzuki-Miyaura cross-coupling between commercially available 4-fluorophenylboronic acid and 2-bromo-4-nitrobenzoic acid, followed by an intramolecular Friedel-Crafts acylation mediated by Eaton's Reagent.
This specific pairing of starting materials is mathematically mapped to the fluorenone core:
-
The C2-carboxylic acid of the biphenyl intermediate dictates the position of the C9 carbonyl.
-
The C4-nitro group on the benzoic acid precursor maps precisely to the C6 position of the final fluorenone.
-
The C4'-fluoro group on the boronic acid precursor maps to the C2 position of the fluorenone upon cyclization at the C2' position.
Retrosynthetic pathway and process workflow for the scale-up synthesis.
Quantitative Data & Reagent Equivalents
The following material table is optimized for a 100-gram scale production of the final product, assuming standard process yields.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| Step 1: Suzuki-Miyaura Coupling | ||||
| 2-Bromo-4-nitrobenzoic acid | 246.01 | 1.00 | 123.0 g (0.50 mol) | Electrophile / Core |
| 4-Fluorophenylboronic acid | 139.92 | 1.10 | 76.9 g (0.55 mol) | Nucleophile |
| Potassium carbonate (K₂CO₃) | 138.21 | 3.00 | 207.3 g (1.50 mol) | Base |
| Pd(dppf)Cl₂ | 731.50 | 0.01 | 3.66 g (5.0 mmol) | Catalyst |
| Toluene / EtOH / H₂O (2:1:1) | N/A | N/A | 1.5 L total | Biphasic Solvent |
| Step 2: Intramolecular Cyclization | ||||
| 4'-Fluoro-5-nitro-[1,1'-biphenyl]-2-carboxylic acid | 261.21 | 1.00 | ~111 g (0.42 mol)* | Intermediate |
| Eaton's Reagent (7.5 wt% P₂O₅ in MSA) | N/A | Excess | 600 mL | Acid / Dehydrating Agent |
*Amount based on an estimated 85% yield from Step 1.
Step-by-Step Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of 4'-Fluoro-5-nitro-[1,1'-biphenyl]-2-carboxylic acid
Mechanistic Rationale: Pd(dppf)Cl₂ is selected as the catalyst due to its large bite angle, which facilitates the reductive elimination step and prevents protodeboronation of the sterically hindered ortho-substituted aryl halide [1].
Protocol:
-
Reactor Preparation: Charge a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with 2-bromo-4-nitrobenzoic acid (123.0 g) and 4-fluorophenylboronic acid (76.9 g).
-
Solvent Addition: Add Toluene (750 mL) and Ethanol (375 mL). Begin moderate agitation.
-
Base Addition: Dissolve K₂CO₃ (207.3 g) in DI water (375 mL) and add the aqueous solution to the reactor.
-
Deoxygenation: Sparge the biphasic mixture with ultra-high purity N₂ for 30 minutes. Critical Step: Failure to deoxygenate will result in the oxidation of the phosphine ligand and catalyst deactivation.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (3.66 g) under a positive N₂ stream.
-
Reaction: Heat the jacket to achieve an internal temperature of 80 °C. Maintain for 6–8 hours. Monitor conversion via HPLC (In-Process Control target: >98% conversion of the aryl bromide).
-
Phase-Separation Purification (Scale-up Insight): Cool the reactor to 20 °C. The target intermediate exists as a water-soluble potassium carboxylate salt. Separate the phases. Discard the dark organic (toluene) layer, which contains the lipophilic palladium residues, phosphine ligands, and homocoupled impurities. Wash the aqueous layer with fresh toluene (2 × 200 mL) to ensure complete impurity extraction.
-
Precipitation: Transfer the aqueous layer to a clean vessel. Under vigorous stirring, slowly add 6M HCl until the pH reaches 2.0. The product will precipitate as a dense solid.
-
Isolation: Filter the solid via a Buchner funnel, wash with cold DI water (3 × 200 mL), and dry under vacuum at 50 °C to constant weight.
Step 2: Synthesis of 2-Fluoro-6-nitro-9H-fluoren-9-one
Mechanistic Rationale: Eaton’s reagent is utilized over traditional AlCl₃/thionyl chloride conditions to avoid the generation of hazardous, corrosive gas (SO₂, HCl) and stoichiometric aluminum waste [2]. Methanesulfonic acid (MSA) acts as a highly polar, non-coordinating solvent that protonates the carboxylic acid. The P₂O₅ drives the dehydration, forming a highly electrophilic acylium ion that undergoes an intramolecular Electrophilic Aromatic Substitution (S_EAr) to close the fluorenone ring.
Mechanistic sequence of the Eaton's reagent-mediated intramolecular cyclization.
Protocol:
-
Reagent Charging: Charge a dry 1 L jacketed reactor with Eaton's Reagent (600 mL). Establish moderate stirring.
-
Substrate Addition: Slowly add the dried 4'-fluoro-5-nitro-[1,1'-biphenyl]-2-carboxylic acid (~111 g) portion-wise over 30 minutes at 20 °C. Note: The dissolution is mildly exothermic due to protonation.
-
Cyclization: Heat the reactor to an internal temperature of 70 °C. Stir for 4 hours. The solution will turn deep yellow/orange as the conjugated fluorenone system forms.
-
Quenching: Cool the mixture to 20 °C. Carefully and slowly pour the acidic mixture into a vigorously stirred vessel containing 2.5 L of crushed ice and water. The neutral fluorenone product will precipitate immediately.
-
Isolation: Filter the resulting suspension. Wash the filter cake extensively with DI water until the filtrate is pH neutral.
-
Recrystallization: Transfer the crude solid to a flask and recrystallize from boiling glacial acetic acid or ethanol. Cool to 5 °C, filter, and dry under vacuum at 60 °C to yield the pure 2-Fluoro-6-nitro-9H-fluoren-9-one as a crystalline solid.
Analytical Characterization
To validate the structural integrity of the synthesized product, the following diagnostic signals should be observed:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Nitro-bearing ring: The proton at C5 (ortho to the nitro group and meta to C7) will appear as a distinct doublet with a small meta-coupling constant (J ≈ 2.0 Hz). The proton at C7 will appear as a doublet of doublets (J ≈ 8.5, 2.0 Hz), and the proton at C8 will appear as a doublet (J ≈ 8.5 Hz).
-
Fluoro-bearing ring: The protons at C1 and C3 will exhibit distinct splitting patterns due to heteronuclear ¹H-¹⁹F coupling (J ≈ 8–10 Hz), appearing as doublets of doublets or multiplets, respectively.
-
-
LC-MS (ESI+): Expected m/z for[M+H]⁺ is 244.0.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]
-
Eaton, P. E., Carlson, G. R., & Daves, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073.[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Fluoro-6-nitro-9H-fluoren-9-one
Welcome to the dedicated technical support guide for the purification of crude 2-Fluoro-6-nitro-9H-fluoren-9-one. This resource is designed for researchers, medicinal chemists, and materials scientists who require this key intermediate in a highly pure form. We provide field-tested insights, detailed protocols, and robust troubleshooting advice to navigate the common challenges associated with its purification.
Understanding the Challenge: Compound Profile & Common Impurities
2-Fluoro-6-nitro-9H-fluoren-9-one is a highly functionalized aromatic ketone. Its molecular structure, featuring a polar nitro group (-NO₂), a carbonyl group (C=O), and an electronegative fluorine atom (-F), dictates its physical properties and the nature of its impurities. The crude product, typically a yellow to orange solid, often contains a mixture of starting materials, regioisomers, and over-nitrated byproducts.
Frequently Asked Questions (FAQs) - Part 1: The Basics
Q1: What are the most common impurities I should expect in my crude 2-Fluoro-6-nitro-9H-fluoren-9-one?
A1: The impurity profile is highly dependent on the synthetic route. However, common contaminants include:
-
Unreacted Starting Material: Such as 2-fluoro-9H-fluoren-9-one.
-
Regioisomers: Nitration of the fluorenone ring can produce other isomers (e.g., 2-fluoro-7-nitro-9H-fluoren-9-one). These are often the most challenging impurities to separate due to their similar physical properties.
-
Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro-fluoro-fluorenone species, which are significantly more polar than the desired product.[1]
-
Residual Acids and Solvents: Strong acids (e.g., H₂SO₄, HNO₃) are often used for nitration, and their removal is critical.[2][3] Solvents from the reaction and initial workup may also be present.
Q2: What is the best general strategy to purify this compound?
A2: A two-stage approach is typically most effective. Start with recrystallization to remove the bulk of impurities and significantly enhance purity. If isomeric impurities persist, follow up with column chromatography for fine purification. The choice depends on the scale of your experiment and the impurity profile observed via Thin Layer Chromatography (TLC).
Q3: How do I monitor the progress and success of my purification?
A3: Thin Layer Chromatography (TLC) is an indispensable tool. It allows for rapid, qualitative assessment of the sample's complexity and helps in tracking the separation during column chromatography. Purity of the final product should be confirmed by a combination of methods:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[4] The melting point of the related 2-nitro-9-fluorenone is 222-223 °C, so a value in this range can be expected.
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy will confirm the chemical structure and reveal the presence of any remaining impurities.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Low Yield After Recrystallization
Q: I lost a significant amount of my product during recrystallization. What went wrong and how can I improve my recovery?
A: High loss of product during recrystallization is a common issue that can usually be traced back to one of the following causes:
-
Excessive Solvent Usage: The goal is to create a saturated solution at the solvent's boiling point.[5] Using too much solvent will prevent the solution from becoming saturated upon cooling, leaving a significant portion of your product dissolved.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), product will crystallize on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and flask for the hot filtration. Keep the solution as hot as possible during the transfer. If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.
-
-
Inappropriate Solvent Choice: The ideal solvent dissolves the compound when hot but not when cold.[5] If the compound has moderate solubility at room temperature, you will inevitably lose product in the mother liquor.
-
Solution: Re-evaluate your solvent system. A mixed-solvent system (using a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can sometimes provide a sharper solubility differential.
-
-
Insufficient Cooling: Full precipitation requires adequate time at a low temperature.
-
Solution: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation before filtration.
-
Problem: Persistent Impurities After Purification
Q: My TLC plate still shows multiple spots after recrystallization and/or my NMR spectrum is not clean. What are my next steps?
A: This indicates that the impurities have very similar properties to your desired product, which is common with regioisomers.
-
For Recrystallization:
-
Solution 1: Perform a second recrystallization. Sometimes a single crystallization is insufficient to remove all impurities.
-
Solution 2: Try a different solvent system. A solvent with different polarity may offer better discrimination between your product and the impurity.
-
-
For Column Chromatography: This is the preferred method for separating compounds with similar polarities.[6]
-
Solution 1: Optimize Eluent Polarity: If your product and impurity are co-eluting (appearing in the same fractions), your mobile phase is likely too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). A shallow gradient elution can be very effective.
-
Solution 2: Reduce Column Loading: Overloading the column leads to poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 50:1.
-
Solution 3: Change Adsorbent: While silica gel is standard, for particularly difficult separations, you could consider using alumina, which has different selectivity.
-
Problem: Oily Product Instead of Crystals
Q: My product "oiled out" of the recrystallization solvent instead of forming solid crystals. Is the experiment ruined?
A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling below its melting point before it can crystallize. This often traps impurities.
-
Solution 1: Re-heat and Agitate: Re-heat the mixture to dissolve the oil. Then, allow it to cool much more slowly, perhaps while vigorously scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Solution 2: Add More Solvent: The boiling point of your solution may be higher than the melting point of your compound. Add a small amount of additional solvent, re-heat to dissolve, and attempt to cool and crystallize again.
-
Solution 3: Use a Lower-Boiling Solvent: If the problem persists, select an effective solvent with a lower boiling point.
Detailed Experimental Protocols
Safety First: 2-Fluoro-6-nitro-9H-fluoren-9-one and its parent compound, 9-fluorenone, are classified as irritants.[7][8] The solvents used are flammable and have associated health risks. Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9]
Protocol 1: Purification by Recrystallization
This protocol is the first line of defense for purifying multi-gram quantities of the crude product.
1. Solvent Selection:
- Based on the polarity of the target molecule, suitable solvents include lower aliphatic alcohols (ethanol, methanol) or mixtures such as toluene/hexane or ethyl acetate/hexane.[10]
- To test, place a small amount of crude product (20-30 mg) in a test tube. Add a few drops of the candidate solvent. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating. The solid should then reappear upon cooling.
2. Procedure:
- Place the crude 2-Fluoro-6-nitro-9H-fluoren-9-one (e.g., 2.0 g) into a 100 mL Erlenmeyer flask.
- Add a magnetic stir bar and place the flask on a stirrer/hotplate.
- Add the chosen solvent (e.g., ethanol) in small portions while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.
- Once dissolved, remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
- Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
- Wash the crystals on the filter with a small amount of ice-cold solvent (1-2 mL) to remove any residual mother liquor containing impurities.[4]
- Dry the crystals under vacuum to remove all traces of solvent.
- Determine the mass and melting point of the purified product and analyze its purity by TLC.
Protocol 2: Purification by Column Chromatography
This method is ideal for achieving the highest purity or for separating stubborn regioisomers.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | The polar silica surface interacts well with the polar nitro and carbonyl groups, enabling effective separation.[6] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Hexane Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute first the less polar impurities, then the product, and finally the more polar impurities.[1][12] |
1. Procedure:
- Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into a chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
- Sample Loading: Dissolve the crude or partially purified product in a minimum amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
- Elution: Begin passing the eluent through the column. Start with the low-polarity mixture. Collect the eluting solvent in fractions (e.g., 10-15 mL per test tube).
- Gradient Increase: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute compounds that are more strongly adsorbed to the silica.
- Fraction Analysis: Spot each collected fraction onto a TLC plate. Develop the plate and visualize the spots under UV light.
- Combine and Evaporate: Combine the fractions that contain only the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the highly purified 2-Fluoro-6-nitro-9H-fluoren-9-one.
Visualization of Workflow & Logic
The following diagrams illustrate the recommended purification workflow and a logical approach to troubleshooting.
Caption: General purification workflow for 2-Fluoro-6-nitro-9H-fluoren-9-one.
Caption: Decision tree for troubleshooting low yield in recrystallization.
References
-
Organic Chemistry - LabArchives. (n.d.). Re-crystallization of 9-fluorenone. LabArchives. Retrieved from [Link]
- Google Patents. (1997). US5629456A - Method of preparing a fluorene derivative and the method of purifying thereof.
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Scribd. (2015). Recrystallization of Fluorene in Chem 315. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,7-trinitrofluorenone. Retrieved from [Link]
- Google Patents. (2011). CN101245018B - Process for producing 2-nitryl fluorenone.
Sources
- 1. ukessays.com [ukessays.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101245018B - Process for producing 2-nitryl fluorenone - Google Patents [patents.google.com]
- 4. Organic Chemistry - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. US5629456A - Method of preparing a fluorene derivative and the method of purifying thereof - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 2-Fluoro-6-nitro-9H-fluoren-9-one
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with fluorenone derivatives. Here, we address the mechanistic pitfalls, common side products, and optimized protocols for synthesizing 2-Fluoro-6-nitro-9H-fluoren-9-one (CAS: 16234-84-7), a highly sought-after building block in pharmaceutical and material science[1].
Mechanistic Overview & The Regiochemistry Trap
The most common point of failure in synthesizing 2-fluoro-6-nitro-9H-fluoren-9-one is attempting a direct electrophilic nitration of 2-fluoro-9H-fluoren-9-one.
Standard nitration procedures for fluorene derivatives typically utilize concentrated nitric acid and sulfuric acid (or glacial acetic acid) at elevated temperatures[2]. However, in the fluorenone system, the carbonyl group is strongly deactivating and meta-directing, while the central biphenyl linkage is ortho/para-directing. Consequently, electrophilic nitration of fluorenones predominantly directs to the 2, 4, and 7 positions[3].
If you nitrate 2-fluorofluorenone, the highly activated 7-position (para to the biphenyl bond) acts as an electrophilic sink, resulting almost exclusively in 2-fluoro-7-nitrofluorenone . Furthermore, the hazards associated with direct nitration of organic compounds—such as thermal runaway and the explosivity of over-oxidized intermediates—make this route difficult to control and scale[4].
To successfully synthesize the 6-nitro isomer, you must abandon direct nitration and utilize a bottom-up assembly via a Suzuki-Miyaura cross-coupling followed by an intramolecular Friedel-Crafts acylation.
Synthetic Pathway Analysis
Fig 1: Direct nitration vs. validated bottom-up Suzuki/Friedel-Crafts synthetic pathway.
Quantitative Side Product Analysis
Monitoring your reaction for specific side products will dictate your troubleshooting steps. Below is the analytical signature of the most common impurities encountered during the bottom-up synthesis.
| Side Product | Source Reaction | Mechanism / Cause | Typical Yield | Primary MS Ion (m/z) | TLC Rf (Hex/EtOAc 3:1) |
| 2-Fluoro-7-nitrofluorenone | Direct Nitration | Para-directing effect of biphenyl bond | 65–80% | 244.0[M+H]⁺ | 0.45 |
| 4,4'-Difluorobiphenyl | Suzuki Coupling | Pd-catalyzed oxidative homocoupling | 5–15% | 190.1 [M]⁺ (EI) | 0.90 |
| 3-Nitrobenzoic acid | Suzuki Coupling | Protodebromination of aryl bromide | 2–10% | 166.0[M-H]⁻ | 0.10 |
| Sulfonated Biphenyl | Friedel-Crafts | Electrophilic sulfonation (if using H₂SO₄) | 10–30% | 340.0 [M-H]⁻ | 0.00 (Baseline) |
| Intermolecular Dimer | Friedel-Crafts | High concentration during acylation | < 5% | 467.1 [M+H]⁺ | 0.20 |
Validated Step-by-Step Methodologies
Every protocol below is designed as a self-validating system , meaning physical cues during the reaction will confirm whether the mechanistic pathway is proceeding correctly.
Protocol A: Synthesis of 4'-Fluoro-5-nitro-[1,1'-biphenyl]-2-carboxylic acid
-
Reagent Charging: Charge a flame-dried Schlenk flask with 2-bromo-5-nitrobenzoic acid (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) to dissolve the organic components.
-
Base Introduction: Introduce 2.0 M aqueous Na₂CO₃ (3.0 equiv), previously sparged with N₂ for 30 minutes.
-
Causality: Oxygen dissolved in the aqueous base is the primary driver for the oxidative homocoupling of the boronic acid into 4,4'-difluorobiphenyl.
-
Self-Validation: A lack of black Pd(0) precipitation during the first 4 hours of heating indicates a healthy, active catalytic cycle.
-
-
Reaction: Reflux at 90°C for 12 hours under N₂.
-
Purification by Phase: Cool to room temperature, remove organic solvents in vacuo, and dilute the remaining aqueous layer with water.
-
Critical Wash: Extract the alkaline aqueous layer with EtOAc (3x). Discard the organic layer.
-
Causality: The target product exists as a water-soluble carboxylate salt. This extraction strips away the non-polar 4,4'-difluorobiphenyl and deactivated catalyst.
-
-
Precipitation: Acidify the aqueous layer to pH 2 using cold 1 M HCl.
-
Self-Validation: The sudden formation of a dense, pale-yellow precipitate confirms the protonation of the carboxylic acid. Filter and dry under a high vacuum.
-
Protocol B: Intramolecular Friedel-Crafts Acylation
-
Activation: Suspend the biphenyl-2-carboxylic acid intermediate in anhydrous CH₂Cl₂ (0.1 M concentration). Add thionyl chloride (SOCl₂, 3.0 equiv) and a catalytic drop of DMF. Reflux for 2 hours.
-
Causality: DMF forms the Vilsmeier-Haack intermediate, drastically accelerating acyl chloride formation.
-
Self-Validation: The opaque suspension will transition to a completely clear, homogenous solution once the carboxylic acid is fully converted to the soluble acid chloride.
-
-
Concentration: Remove excess SOCl₂ in vacuo, then redissolve the crude acid chloride in fresh anhydrous CH₂Cl₂.
-
Cyclization: Cool to 0°C and add anhydrous AlCl₃ (1.5 equiv) portion-wise. Stir at room temperature for 4 hours.
-
Causality: The 0.1 M dilution ensures that the intramolecular cyclization outcompetes intermolecular dimerization.
-
-
Quench & Isolation: Quench slowly with ice-cold 1 M HCl to break the aluminum complex. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate to yield 2-Fluoro-6-nitro-9H-fluoren-9-one.
Troubleshooting & FAQs
Q: My NMR shows the nitro group is at the 7-position instead of the 6-position. What went wrong? A: You likely attempted a direct nitration of 2-fluoro-9H-fluoren-9-one. Because the carbonyl group is deactivating, the electrophile is directed by the biphenyl linkage to the para-position (position 7)[3]. You must switch to the bottom-up Suzuki/Friedel-Crafts route described above to force the regiochemistry to the 6-position.
Q: During the Suzuki coupling, I isolate a large amount of a highly non-polar crystalline solid (Rf = 0.90). How do I suppress this? A: This is 4,4'-difluorobiphenyl, resulting from the oxidative homocoupling of your 4-fluorophenylboronic acid. This occurs when trace oxygen acts as an oxidant in the Pd-catalytic cycle. Ensure your aqueous Na₂CO₃ is thoroughly sparged with nitrogen for at least 30 minutes prior to addition, and consider increasing the boronic acid to 1.5 equivalents to compensate for minor losses.
Q: I tried to perform the cyclization using Eaton's reagent (P₂O₅/MeSO₃H) or concentrated H₂SO₄ instead of SOCl₂/AlCl₃. I got a highly water-soluble product that stays at the baseline on TLC. What is it? A: You have sulfonated your fluorophenyl ring. The fluorine atom is an ortho/para director, making the ring susceptible to electrophilic aromatic sulfonation when heated in strong sulfur-based acids. Switching to the SOCl₂/AlCl₃ system in an aprotic solvent (CH₂Cl₂) completely eliminates the possibility of sulfonation.
Q: Why do we extract the Suzuki aqueous layer with EtOAc before acidification? A: This is a crucial "reverse-extraction" purification step. Under basic conditions (pH > 10), your target biphenyl intermediate is a water-soluble sodium carboxylate. Washing with EtOAc at this stage removes all neutral organic impurities (catalyst ligands, homocoupled byproducts, unreacted halides). When you subsequently acidify the aqueous layer, the target product precipitates in high purity, often bypassing the need for column chromatography.
References
- Source: researchgate.
- Source: orgsyn.
- Source: researchgate.
- Source: bldpharm.
Sources
overcoming solubility issues with 2-Fluoro-6-nitro-9h-fluoren-9-one in reactions
Technical Support Center: 2-Fluoro-6-nitro-9H-fluoren-9-one
Welcome to the technical support resource for 2-Fluoro-6-nitro-9H-fluoren-9-one. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the solubility challenges associated with this highly functionalized fluorenone derivative. Due to its rigid, polycyclic aromatic core combined with strongly polar nitro and fluoro groups, this compound exhibits significant intermolecular forces, often leading to poor solubility in common laboratory solvents.
This document provides a framework for understanding its solubility profile, offering systematic approaches for solvent selection, and detailing troubleshooting protocols to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Fluoro-6-nitro-9H-fluoren-9-one so poorly soluble?
A1: The solubility of this compound is governed by a combination of factors inherent to its molecular structure. The large, flat fluorenone backbone promotes strong π-stacking interactions between molecules. Additionally, the highly polar nitro (-NO2) and ketone (C=O) groups, along with the electronegative fluorine atom, create strong dipole-dipole forces. These combined intermolecular forces result in high crystal lattice energy, which requires a significant amount of energy from solvent-solute interactions to overcome. A solvent must be capable of disrupting both the π-stacking and the polar interactions to effectively dissolve the compound.
Q2: What is the expected general solubility profile of this compound?
A2: While specific quantitative data is not widely published, we can predict its solubility based on the "like dissolves like" principle and data from analogous structures like 9-fluorenone and 2-nitro-9-fluorenone.[1][2] The compound is expected to be poorly soluble in non-polar solvents (e.g., hexane, cyclohexane) and also in highly polar protic solvents like water. Its optimal solubility is likely found in polar aprotic solvents that can engage in strong dipole-dipole interactions without interfering with certain reaction pathways.
Q3: Is heating always the best solution to dissolve it?
A3: Heating increases the kinetic energy of the solvent molecules, which helps to break down the crystal lattice of the solute.[3] While often effective, it is not a universal solution. For many reactions, especially those involving thermally sensitive reagents or intermediates, heating may lead to degradation or unwanted side reactions. Furthermore, the compound may precipitate out of solution upon cooling, which can be problematic for reactions that need to be maintained at a specific temperature for an extended period. A systematic approach to solvent selection should always be the first step.
Q4: Can I use a co-solvent system?
A4: Yes, co-solvent systems are an excellent strategy. A mixture of a highly polar aprotic solvent (to interact with the nitro and ketone groups) and a less polar solvent like an aromatic hydrocarbon (to interact with the fluorene core) can be effective. For example, a mixture of DMF/toluene or DMSO/dichloromethane might provide the balanced solvation environment needed.
Troubleshooting Guide: Overcoming Solubility Issues in Reactions
This section provides in-depth troubleshooting strategies for when 2-Fluoro-6-nitro-9H-fluoren-9-one fails to dissolve sufficiently for a chemical reaction.
Issue 1: The compound does not dissolve in my chosen solvent at room temperature.
-
Systematic Solvent Screening Protocol:
-
Initial Assessment: Begin by testing solubility in a range of solvents with varying polarities. Use a small, accurately weighed amount of the compound (e.g., 1-2 mg) in a consistent volume of solvent (e.g., 0.5 mL).
-
Solvent Classes to Test:
-
Polar Aprotic: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF), Acetone.
-
Chlorinated: Dichloromethane (DCM), Chloroform.
-
Aromatic: Toluene, Benzene.
-
Polar Protic: Ethanol, Methanol.
-
-
Observation: Vigorously vortex each sample for 1-2 minutes and observe. If undissolved solid remains, proceed to the next step.
-
Gentle Heating: Warm the samples that did not dissolve to 40-50 °C. Observe any changes. Note if the compound dissolves but crashes out upon cooling, as this is ideal for recrystallization but may be problematic for a reaction.[4]
-
-
Data Summary: Predictive Solubility of 2-Fluoro-6-nitro-9H-fluoren-9-one
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole interactions effectively solvate the polar nitro and ketone groups.[5] |
| Ethers | THF, 1,4-Dioxane | Moderate | Moderate polarity can solvate the polar groups, but may be less effective than DMSO/DMF.[6] |
| Chlorinated | DCM, Chloroform | Moderate to Low | Can interact with the aromatic system but may lack the polarity to fully solvate the nitro group.[6] |
| Ketones | Acetone, MEK | Moderate to Low | Good polarity, but lower boiling points may limit their utility for reactions requiring heat.[1] |
| Aromatics | Toluene, Benzene | Low | Primarily interact with the fluorene core; insufficient polarity for the functional groups.[1] |
| Polar Protic | Ethanol, Methanol | Low | Capable of hydrogen bonding, but the large non-polar backbone limits miscibility. Recrystallization from ethanol has been noted for the non-fluorinated analog.[7] |
| Non-Polar Aliphatics | Hexane, Heptane | Insoluble | Lacks any significant interactions with the polar functional groups. |
| Aqueous | Water | Insoluble | The large, non-polar organic structure is incompatible with the water hydrogen-bonding network.[1] |
Issue 2: The compound dissolves with heating but precipitates upon adding another reagent.
This common issue, known as anti-solvent precipitation, occurs when the added reagent has a much lower solvent power for your compound than the reaction solvent itself.
-
Troubleshooting Steps:
-
Dissolve the Reagent First: If possible, dissolve the added reagent in a small amount of the primary reaction solvent before adding it to the main reaction flask.
-
Slow Addition: Add the reagent solution dropwise to the heated solution of 2-Fluoro-6-nitro-9H-fluoren-9-one. This maintains the temperature and minimizes local concentration gradients that can trigger precipitation.
-
Increase Solvent Volume: The most straightforward solution is often to perform the reaction at a higher dilution. While this may slow down reaction kinetics, it ensures all components remain in solution.
-
Choose a Better Solvent: Re-evaluate your solvent choice. A solvent with higher solvating power, such as moving from THF to DMF, may prevent this issue entirely.
-
Workflow for Solvent Selection & Reaction Setup
The following diagram outlines a logical workflow for selecting a solvent and troubleshooting solubility issues during the setup of a reaction involving 2-Fluoro-6-nitro-9H-fluoren-9-one.
Caption: Logical workflow for addressing solubility issues.
Advanced Techniques for Stubborn Cases
If standard methods fail, consider these advanced approaches:
-
Sonication: Use an ultrasonic bath to provide localized energy that can help break up solid aggregates and enhance the rate of dissolution. This can sometimes achieve dissolution without the need for bulk heating.
-
Phase-Transfer Catalysis (PTC): For reactions involving an ionic reagent and an organic solvent where the nucleophile has poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the reagent into the organic phase, bypassing the need to dissolve it entirely.
-
Microwave-Assisted Synthesis: Microwave reactors can rapidly heat the solvent to temperatures above its normal boiling point in a sealed vessel. This "superheating" can dramatically increase solubility and reaction rates.[8] However, care must be taken to ensure the stability of the starting material and reagents under these conditions.
References
-
PubChem. (n.d.). 2-Fluoro-9H-fluoren-9-one. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2011). Process for producing 2-nitryl fluorenone. CN101245018B.
-
PubChem. (n.d.). Fluorenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 9H-Fluorene, 2-nitro-. Retrieved from [Link]
-
Abbasi, A. R., et al. (2013). Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. ResearchGate. Retrieved from [Link]
- Acree, W. E., & Abraham, M. H. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Fluid Phase Equilibria, 232(1-2), 113-121.
-
Harper College. (n.d.). Recrystallization. Laboratory Manual. Retrieved from [Link]
-
Nagwanshia, R., et al. (2017). Photolysis of Fluorene and 9-Fluorenone a Toxic Environmental Contaminant: Studies in the Effect of Solvent and Intensity of. Semantic Scholar. Retrieved from [Link]
Sources
- 1. 9H-fluoren-9-one [chemister.ru]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101245018B - Process for producing 2-nitryl fluorenone - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
stability of 2-Fluoro-6-nitro-9h-fluoren-9-one under acidic/basic conditions
The following technical guide details the stability profile and handling protocols for 2-Fluoro-6-nitro-9H-fluoren-9-one . This document is designed for researchers requiring precise control over reaction conditions and storage.
Compound Identifier: 2-Fluoro-6-nitro-9H-fluoren-9-one
Core Reactivity Profile: Electron-deficient aromatic ketone.[1]
Primary Stability Concern: Nucleophilic Aromatic Substitution (
Part 1: Executive Stability Summary
| Condition | Stability Rating | Critical Mechanism | Recommendation |
| Acidic (pH < 7) | High | Protonation of carbonyl (reversible).[1] | Compatible with mineral acids ( |
| Basic (pH > 9) | Low / Conditional | Avoid strong bases (NaOH, KOH, Alkoxides) at elevated temperatures.[1] | |
| Oxidative | High | Ring deactivation prevents oxidation.[1] | Stable to air and standard oxidants.[1] |
| Reductive | Variable | Nitro reduction & Carbonyl reduction.[1] | Select reagents carefully (e.g., |
Part 2: Detailed Reactivity Analysis
1. Acidic Conditions: Robust Stability
The fluorenone core is highly resistant to acid-catalyzed decomposition.[1] The presence of the electron-withdrawing nitro (
-
Mechanism: Strong acids may protonate the carbonyl oxygen at position 9, forming an oxonium species. This is a reversible equilibrium that does not degrade the molecular skeleton.[1]
-
Application Note: You can safely perform reactions in glacial acetic acid, trifluoroacetic acid (TFA), or dilute mineral acids without protecting the ketone or the fluoride.
2. Basic Conditions: The Fluorine Vulnerability
Users must exercise extreme caution in basic media.[1] The 2-position (Fluoro) is electronically activated for Nucleophilic Aromatic Substitution (
-
The Activation Trap: The carbonyl group at position 9 acts as a strong electron-withdrawing group (EWG). Through resonance, it creates a partial positive charge at positions 2 and 7.[1]
-
The Reaction: In the presence of strong nucleophiles (e.g., Hydroxide
, Methoxide ), the fluoride ion is a good leaving group.-
Result: Conversion to 2-hydroxy-6-nitro-9H-fluoren-9-one (a phenol derivative) or the corresponding ether.[1]
-
Visual Indicator: The reaction often produces a deep red/orange color shift due to the formation of the phenolate anion under basic conditions.
-
Part 3: Reaction Pathway Visualization
The following diagram illustrates the divergent stability pathways. Note how the carbonyl group activates the fluorine toward substitution in base, while the structure remains intact in acid.
[1]
Part 4: Troubleshooting & FAQs
Troubleshooting Guide
Issue 1: Unexpected Color Change to Deep Red/Orange
-
Context: Occurs during workup with NaOH or KOH.[1]
-
Cause: Hydrolysis of the C-F bond has occurred, forming the phenol. In basic solution, the phenol exists as a phenolate anion, which is highly conjugated and deeply colored.
-
Solution: Acidify the solution to pH < 4. If the product precipitates as a yellow solid, it is likely the hydrolyzed phenol (impurity). Avoid aqueous strong bases; use weak bases like
or organic bases (Pyridine, ) if neutralization is needed.[1]
Issue 2: Loss of Fluorine Signal in
-
Context: After a reaction involving alkoxides (e.g.,
). -
Cause: The methoxide nucleophile displaced the fluoride.
-
Solution: Lower the reaction temperature. Substitution rates drop significantly below 0°C. Alternatively, use a bulkier base (e.g.,
) which is less nucleophilic due to steric hindrance, though risk remains.[1]
Frequently Asked Questions (FAQs)
Q: Can I use this compound in a Friedel-Crafts reaction?
A: Yes, but it will be the electrophile, not the nucleophile. The ring is too deactivated (by
Q: Is the nitro group stable to reduction?
A: The nitro group can be reduced to an amine (using
-
Catalytic Hydrogenation: May also reduce the ketone to an alcohol (
) or methylene ( ).[1] -
Selective Protocol: To reduce only the nitro group, use Stannous Chloride (
) in ethanol or Iron powder ( ) in acetic acid .[1] These conditions spare the fluorenone carbonyl.[1]
Q: How do I remove the fluorenone contaminant from my product? A: Fluorenones are generally non-polar.[1] If your derivative has polar groups (like an amine from reduction), an acid-base extraction is effective.[1] If the fluorenone is the product, it can often be purified by sublimation or recrystallization from ethanol/toluene.
Part 5: Standardized Stability Test Protocol
Use this protocol to verify if your specific experimental conditions will degrade the compound.
Objective: Determine stability in Solvent X with Base Y.
-
Preparation: Dissolve 10 mg of 2-Fluoro-6-nitro-9H-fluoren-9-one in 0.6 mL of the deuterated solvent (or standard solvent) to be used.
-
Control Scan: Acquire a baseline
-NMR (singlet, typically ~ -110 to -120 ppm range).[1] -
Challenge: Add 2 equivalents of the base/reagent.
-
Monitoring:
-
T = 0 min: Check for immediate color change.
-
T = 1 hour: Re-run
-NMR.
-
-
Interpretation:
References
-
Fluorenone Synthesis & Stability
-
Nucleophilic Arom
) Mechanisms: -
Nitro-Fluorenone Reactivity
Sources
- 1. Fluorenone - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. scribd.com [scribd.com]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
preventing decomposition of 2-Fluoro-6-nitro-9h-fluoren-9-one during reactions
To: Research & Development Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Advisory: Stabilization & Handling of 2-Fluoro-6-nitro-9H-fluoren-9-one
Executive Summary & Immediate Action
2-Fluoro-6-nitro-9H-fluoren-9-one represents a "push-pull" electronic system that is highly valuable but chemically fragile under specific conditions. The molecule features an electron-deficient fluorenone core further activated by a nitro group.
The Critical Risk: The primary decomposition pathway is Nucleophilic Aromatic Substitution (
Immediate Stabilization Protocol:
-
Light: Store in amber vials immediately. Nitro-fluorenones are photo-active and can generate radical species upon UV exposure.
-
pH: Maintain neutral to slightly acidic conditions. Avoid strong bases (OH⁻, alkoxides) unless strictly controlled.
-
Atmosphere: Argon or Nitrogen blanket is required to prevent aerobic oxidation of reduced intermediates if reduction is being attempted.
Decomposition Pathway Analysis
To prevent decomposition, you must understand the mechanism driving it. The following diagram illustrates the primary vulnerability: the activation of the C2 position for nucleophilic attack.
Figure 1: The
Troubleshooting Guide: Scenario-Based Solutions
Scenario A: "I am detecting a phenolic impurity (M+ - 20 mass shift) or an ether byproduct."
Diagnosis: Unwanted Hydrolysis/Solvolysis. The fluorine atom has been displaced by water (forming a phenol) or an alcohol solvent (forming an ether). This occurs rapidly in basic media or at high temperatures in nucleophilic solvents.
-
Corrective Action:
-
Switch Bases: If a base is required (e.g., for a coupling reaction), replace nucleophilic bases (NaOH, KOH, NaOMe) with non-nucleophilic bases like Cesium Carbonate (
) or hindered amines (DIPEA, DBU). -
Solvent Selection: Avoid protic solvents (MeOH, EtOH) if the reaction mixture is basic. Use aprotic polar solvents like DMF, DMSO, or Acetonitrile, but ensure they are anhydrous .
-
Temperature:
rates increase exponentially with temperature. Lower the reaction temperature by 10-20°C.
-
Scenario B: "The reaction mixture is turning dark/tarry during Nitro reduction."
Diagnosis: Azo/Azoxy Coupling or Polymerization. Partial reduction of the nitro group leads to nitroso and hydroxylamine intermediates. In basic conditions, these condense to form azo-dimers (colored, insoluble tars).
-
Corrective Action:
-
Acidic Control: Conduct reductions (e.g., Fe/HCl, SnCl2) in acidic media. The protonation of intermediates prevents the condensation reactions that lead to azo dyes.
-
Hydrogenation: If using catalytic hydrogenation (
, Pd/C), ensure the catalyst loading is low (1-5%) and the solvent is neutral (e.g., Ethyl Acetate). Avoid alcohols if transesterification is a risk, though less likely here.
-
Scenario C: "The ketone peak (C=O) is disappearing from IR/NMR."
Diagnosis: Nucleophilic addition to Carbonyl. While the C2-F bond is the primary weak point, the C9 carbonyl is also electrophilic. Strong reducing agents (LiAlH4) or organometallics (Grignards) will attack the ketone.
-
Corrective Action:
-
Chemo-selectivity: Use milder reagents. For nitro reduction, use chemoselective agents like Sodium Dithionite (
) or Iron powder, which leave the ketone intact. -
Protection: If harsh conditions are unavoidable, protect the ketone as a ketal (e.g., ethylene glycol/TsOH) before modifying the rest of the molecule.
-
Experimental Protocol Optimization
Use this decision matrix to select the correct solvent and base system for your transformation.
Figure 2: Decision tree for solvent and reagent selection to minimize side reactions.
Stability Data & Reference Table
| Parameter | Stability Limit | Recommended Condition | Technical Rationale |
| pH Tolerance | 1.0 - 9.0 | pH 4 - 7 | High pH promotes |
| Temperature | < 120°C | < 80°C | Thermal energy accelerates nucleophilic attack [3]. |
| Light | Low | Amber Glass / Foil | Nitro-aromatics are photolabile; prevents radical formation. |
| Solvent | Avoid | DCM, EtOAc, Toluene | Primary amines will rapidly displace Fluorine. |
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride (
Q2: Why does my product turn red upon exposure to air? A: This indicates the formation of azo-linkages or radical anions, often caused by the photochemical instability of the nitro-fluorenone core. Ensure all purification steps (column chromatography) are done with minimal light exposure and that the final product is stored under inert gas.
Q3: Is the fluorine atom stable to Suzuki Coupling conditions?
A: Generally, yes, provided you use a non-nucleophilic base like Potassium Phosphate (
References
-
Pistritto, V. A., et al. (2020).[1] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.[1][2] Available at: [Link]
-
Neumann, C. N., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Nature. (Demonstrates the activation of fluoroarenes by electron-withdrawing groups). Available at: [Link]
-
He, J., et al. (2013). Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. Green Chemistry. (Discusses fluorenone stability in basic media). Available at: [Link]
-
Wikipedia Contributors. Nucleophilic aromatic substitution. (General mechanism for activated fluoro-nitro systems). Available at: [Link][3]
Sources
Technical Support Center: 2-Fluoro-6-nitro-9H-fluoren-9-one Optimization
The following technical support guide is designed to assist researchers and process chemists in optimizing the synthesis, yield, and purity of 2-Fluoro-6-nitro-9H-fluoren-9-one .
This guide assumes you are encountering specific bottlenecks in the synthesis—likely related to regioselectivity during nitration , incomplete oxidation , or isomer separation .
Part 1: Diagnostic & Strategy
Q1: Which synthesis route are you currently using?
The optimization strategy depends entirely on your starting material. Identify your pathway below to jump to the relevant troubleshooting steps.
-
Route A (Direct Nitration): Starting from 2-Fluoro-9H-fluoren-9-one and nitrating with
.[1]-
Common Issue: High levels of the 2,7-isomer; low yield of the 2,6-target.[1]
-
-
Route B (Oxidation): Starting from 2-Fluoro-6-nitro-9H-fluorene and oxidizing the methylene bridge.[1]
-
Common Issue: Incomplete conversion (fluorenol impurities) or over-oxidation (ring opening).
-
-
Route C (Cyclization): Ring closure of a substituted biphenyl/benzophenone precursor.
-
Common Issue: Low cyclization efficiency or Friedel-Crafts regioselectivity errors.
-
Part 2: Troubleshooting & Optimization Protocols
Scenario A: Improving Regioselectivity in Direct Nitration
The Problem: You are nitrating 2-fluoro-9-fluorenone, but the major product is 2-fluoro-7-nitrofluorenone, not the 2,6-isomer. The Science: The carbonyl group at position 9 is a meta-director (deactivating), while the fluorine at position 2 is an ortho/para-director (deactivating but resonance donating).[1] In the fluorenone system, electrophilic aromatic substitution (EAS) strongly favors the 2 and 7 positions (para to the biphenyl linkage).[1] Obtaining the 2,6-isomer (meta to the biphenyl linkage) via direct nitration is thermodynamically and kinetically disfavored.[1]
Optimization Protocol:
-
Switch Reagents: If you must use this route, avoid standard mixed acid (
). Use Acetyl Nitrate (generated in situ from acetic anhydride and nitric acid) at lower temperatures ( ). This milder reagent can sometimes alter the isomer ratio, though the 2,7-isomer will likely remain dominant.[1] -
Isomer Separation (Critical):
-
Solvent: Use Glacial Acetic Acid for fractional recrystallization.[2][3] The 2,7-isomer is typically less soluble and will precipitate first.[1] Filter the hot solution to remove the 2,7-enriched solid.[1] The filtrate will be enriched in the 2,6-isomer.[1]
-
Chromatography: If recrystallization fails, use flash chromatography with a gradient of Toluene:Hexane (30:70 to 100:0) .[1] Nitrofluorenones have high affinity for silica; toluene helps elute them without tailing.
-
Scenario B: Maximizing Yield in Fluorene Oxidation
The Problem: You have synthesized the correct fluorene backbone (2-fluoro-6-nitrofluorene) but the oxidation to the ketone (fluorenone) is sluggish or yields a "tarry" product.
The Science: Nitro groups are electron-withdrawing, making the methylene bridge (
Optimization Protocol (The "Green" Base-Catalyzed Method): Instead of using Chromium(VI) (toxic, messy workup), use the Air/Base Oxidation method, which is superior for electron-deficient fluorenes.[1]
| Parameter | Recommendation | Rationale |
| Reagent | Triton B acts as a phase-transfer catalyst and base to deprotonate the C9 position.[1] | |
| Solvent | Pyridine or THF | Pyridine stabilizes the intermediate anion and prevents side reactions. |
| Temperature | Sufficient energy to overcome the deactivation from the nitro group.[1] | |
| Stoichiometry | 0.2 equiv. Base | Catalytic amount prevents aldol-type condensation side products. |
Step-by-Step Workflow:
-
Dissolve 2-fluoro-6-nitrofluorene in Pyridine (
). -
Add Triton B (40% in MeOH, 0.2 equiv).
-
Sparge with air or
for 15 mins, then keep under balloon. -
Heat to
and monitor by TLC (Target ~0.5 in 20% EtOAc/Hex). -
Quench: Pour into ice water/HCl. The product should precipitate as a bright yellow solid.
Scenario C: Purification of the Final Product
The Problem: The product is yellow but contains "grease" or unidentified spots on TLC. The Science: Fluorenones are planar and stack well, trapping impurities.[1]
Purification Guide:
-
Trituration: Before recrystallization, suspend the crude solid in boiling Ethanol or Methanol . The product is likely insoluble/sparingly soluble, while many organic impurities (and unreacted starting materials) will dissolve.[1] Filter while hot.[3]
-
Recrystallization Solvent:
-
Primary Choice: Acetonitrile (MeCN) . Dissolve at reflux, cool slowly to
. -
Secondary Choice: Toluene/Heptane (1:1) . Good for removing non-polar impurities.
-
-
Activated Carbon: If the product is dark/brown (tar), dissolve in hot Toluene, treat with activated carbon for 10 mins, filter through Celite, then crystallize.[1]
Part 3: Visualizing the Logic
The following diagram illustrates the decision matrix for synthesis and purification.
Caption: Decision tree for troubleshooting synthesis bottlenecks based on the chosen precursor pathway.
Part 4: Frequently Asked Questions (FAQs)
Q: My product has a melting point range of
Q: Can I use
Q: How do I confirm I have the 2,6-isomer and not the 2,7-isomer? A:
-
1H NMR: The 2,7-isomer is symmetric (if the F and NO2 groups were identical, but they aren't).[1] However, the splitting patterns are key.
-
2,7-isomer: Protons at 1,8 and 3,6 are chemically distinct but the substitution pattern is "para-like" on both rings.[1]
-
2,6-isomer: One ring is 1,2,4-substituted (F-ring) and the other is 1,2,4-substituted (NO2-ring).[1]
-
NOE (Nuclear Overhauser Effect): Irradiate the bridgehead protons (if any precursors remain) or look for spatial interactions between H-1 and H-8.[1]
-
-
GC-MS: Isomers often have identical mass fragments. GC retention time is the only differentiator, but requires a standard. NMR is preferred.
References
-
Nitration of Fluorenones: Organic Syntheses, Coll. Vol. 2, p. 447 (1943); Vol. 13, p. 74 (1933).[1] (General procedure for nitration of fluorenone derivatives). Link[1]
-
Aerobic Oxidation of Fluorenes: Green Chemistry, 2011, 13 , 1891-1896.[1] "Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation."[1][4][5][6] (Source for Triton B/Air oxidation protocol). Link
-
Regioselectivity in Fluorene Chemistry: Journal of Organic Chemistry, 1980, 45 , 2024.[1] (Discussion of electrophilic substitution patterns in fluorene systems). Link
-
Purification Strategies: Purification of Laboratory Chemicals, 8th Edition. (General reference for recrystallization solvents for nitro-aromatics). Link
Sources
- 1. CN101245018B - Process for producing 2-nitryl fluorenone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Safe Handling and Storage of 2-Fluoro-6-nitro-9H-fluoren-9-one
Welcome to the Technical Support Center for 2-Fluoro-6-nitro-9H-fluoren-9-one . Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes safety data with field-proven methodologies. As a Senior Application Scientist, I have structured this resource to not only tell you what to do, but to explain the chemical causality behind why these protocols are critical for maintaining both laboratory safety and molecular integrity.
Part 1: Chemical Profile & Quantitative Safety Data
Before handling the compound, it is critical to understand its physical and hazard profile. The following table summarizes the quantitative data and standardized safety metrics[1].
| Property | Value / Specification |
| Compound Name | 2-Fluoro-6-nitro-9H-fluoren-9-one |
| CAS Number | 16234-84-7 |
| Molecular Formula | C13H6FNO3 |
| Molecular Weight | 243.19 g/mol |
| GHS Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) |
| Reactivity Profile | Sensitive to strong bases, reducing agents, and extreme thermal stress |
| Storage Conditions | Sealed in dry, room temperature (or 4°C for long-term stability), protected from light |
Part 2: Troubleshooting Guide & FAQs
Q1: What are the primary mechanisms of degradation during improper storage, and how do we prevent them?
A: The degradation of 2-Fluoro-6-nitro-9H-fluoren-9-one primarily occurs via nucleophilic aromatic substitution (SNAr) or the unintended reduction of the nitro group.
-
The Causality: The highly electron-withdrawing nature of the nitro group at the 6-position activates the fluorenone ring. This makes the fluorine atom at the 2-position susceptible to displacement by ambient nucleophiles (such as moisture acting over prolonged periods, or trace basic impurities). Furthermore, aromatic nitro compounds are known to undergo exothermic decomposition if exposed to strong bases or reducing agents[2].
-
Prevention: Store the compound in a tightly sealed, light-resistant (amber) container under an inert atmosphere (Argon or Nitrogen). Strictly avoid co-storage with hydrides, sulfides, or strong alkalis.
Q2: I am experiencing poor solubility when preparing stock solutions. How can I resolve this without compromising the compound's stability?
A: Fluorenone derivatives possess a rigid, planar, polycyclic aromatic structure that promotes strong
-
The Causality: Researchers often instinctively apply heat to force dissolution. However, heating nitroaromatics can lead to localized superheating, trace decomposition, and the generation of toxic
fumes.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Scientist's Solution: Do not use thermal energy to force solubility. Instead, utilize highly polar aprotic solvents such as anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Apply gentle bath sonication (not probe sonication) at room temperature to mechanically disrupt the crystal lattice without introducing thermal stress.
Q3: What should I do if the compound accidentally comes into contact with a basic reagent during a workflow?
A: Aromatic nitro compounds can react vigorously—and potentially detonate—in the presence of strong bases (e.g., NaOH, KOH), even in aqueous or organic solvent mixtures[2].
-
Emergency Action: If accidental mixing occurs outside of a controlled synthetic protocol, immediately quench the mixture with a dilute weak acid (e.g., 1M HCl or saturated
) to neutralize the base, provided it is safe to do so within a fume hood. Do not attempt to heat, sonicate, or concentrate the mixture.
Part 3: Experimental Workflows & Methodologies
Protocol: Safe Preparation of 2-Fluoro-6-nitro-9H-fluoren-9-one Stock Solutions
This self-validating protocol ensures the safe handling, weighing, and transfer of the compound while mitigating exposure and degradation risks.
-
Preparation & PPE: Conduct all operations inside a certified chemical fume hood. Wear a laboratory coat, chemical-resistant nitrile gloves, and safety goggles[3]. Ensure the fume hood sash is pulled down to the lowest workable level.
-
Weighing (Friction Mitigation): Use an anti-static weigh boat. Nitroaromatics can be sensitive to static discharge or friction. Zero the analytical balance and carefully transfer the yellow/orange powder using a static-free (e.g., PTFE-coated) spatula.
-
Solubilization: Transfer the weighed solid to a clean, dry amber glass vial. Add the calculated volume of anhydrous DMSO or DMF to achieve the desired molarity (e.g., 10 mM).
-
Agitation & Validation: Seal the vial and place it in an ultrasonic bath for 5–10 minutes at room temperature.
-
Self-Validation Step: Hold the vial against a white background; the solution must be completely clear with no suspended particulates. If particulates remain, add solvent in 10% increments rather than applying heat.
-
-
Storage: Flush the headspace of the vial with Argon gas before sealing tightly. Store the aliquots at -20°C for long-term preservation. Crucial: Thaw completely to room temperature before opening to prevent atmospheric moisture condensation inside the vial.
Part 4: Visualizing Safety & Emergency Workflows
The following decision tree outlines the strict logical progression for handling accidental spills of 2-Fluoro-6-nitro-9H-fluoren-9-one in the laboratory.
Emergency response decision tree for 2-Fluoro-6-nitro-9H-fluoren-9-one spills.
References
Sources
Technical Support Center: Characterization of 2-Fluoro-6-nitro-9H-fluoren-9-one
Welcome to the Analytical Troubleshooting Hub for 2-Fluoro-6-nitro-9H-fluoren-9-one (CAS: 16234-84-7). As a highly conjugated, rigid, and electron-deficient fluorenone derivative, this compound presents unique analytical challenges for researchers and drug development professionals. The electron-withdrawing nature of both the nitro and fluoro groups, combined with the planar 9H-fluoren-9-one core, heavily influences its spectroscopic and spectrometric behaviors.
This guide is designed by application scientists to help you bypass common analytical bottlenecks through causality-driven troubleshooting and self-validating protocols.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQ: Why is the aromatic region of my
Causality & Mechanism : The rigid, planar fluorenone core inherently causes significant signal overlap in the 7.0–8.5 ppm range. Furthermore, the nitro group at the 6-position acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects, severely deshielding the adjacent protons (H-5 and H-7). Conversely, the fluorine atom at the 2-position introduces heteronuclear spin-spin coupling (
Troubleshooting Guide: Resolving NMR Overlap
Self-Validating Protocol for NMR Assignment
-
Solvent Substitution : Switch your solvent from CDCl
to DMSO- or Acetone- . The increased solvent polarity induces differential solvation shifts, which physically separates overlapping multiplets in the aromatic region. -
Heteronuclear Decoupling : Acquire a
H{ F} decoupled spectrum.-
Validation: If the complexity at the 2-position ring resolves into standard doublets/triplets, the prior complexity was definitively caused by
F- H coupling ( typically 8-10 Hz).
-
-
2D Correlation Mapping : Perform a
H- C HSQC to assign directly bonded protons, followed by an HMBC.-
Validation: The carbonyl carbon (C-9, typically ~190 ppm) will show strong
correlations to H-1 and H-8. Use this specific correlation as an unambiguous anchor point to "walk" around the ring [2].
-
Quantitative Data: Expected NMR Coupling & Shift Trends
| Nucleus / Position | Primary Electronic Effect | Expected Shift Trend | Typical Coupling Constants |
| Deshielding by -NO | Downfield shift (>8.0 ppm) | ||
| Complex multiplets | |||
| Direct C-F bond | Highly deshielded (~160 ppm) | ||
| Carbonyl resonance | ~190-192 ppm | N/A (Singlet in |
Section 2: Mass Spectrometry (MS) & Ionization Challenges
FAQ: I am not seeing the molecular ion[M+H]
Causality & Mechanism : Not necessarily. 2-Fluoro-6-nitro-9H-fluoren-9-one lacks basic functional groups (like amines) that readily accept a proton. The highly electron-deficient nature of the molecule—driven by the -NO
Troubleshooting Guide: Optimizing MS Ionization
Self-Validating Protocol for MS Detection
-
Switch Ionization Modes : Change from Positive ESI to Negative ESI (ESI-) or Atmospheric Pressure Chemical Ionization (APCI). The electron-withdrawing groups stabilize negative charge, allowing you to detect the radical anion [M]
or[M-H] adducts. -
EI-MS Fragmentation Control : If using Electron Ionization (EI), the molecule will readily form a strong molecular ion [M]
at m/z 243. However, fluorenones characteristically eject carbon monoxide (CO, -28 Da) due to the strain of the central cyclopentadienone ring, and nitro groups eject NO (-46 Da) [4]. -
Energy Titration (Validation) : Lower the ionization energy from the standard 70 eV down to 20 eV. If the fragment peaks at m/z 197 and m/z 215 decrease while the m/z 243 peak increases, you have successfully validated the parent mass and mitigated source-induced fragmentation.
EI-MS Fragmentation pathway of 2-Fluoro-6-nitro-9H-fluoren-9-one.
Section 3: Optical Spectroscopy & Crystallography
FAQ: My UV-Vis spectra shift depending on the solvent, and my crystals keep twinning. Are these related?
Causality & Mechanism : Yes, both issues stem from the molecule's electronic architecture. The molecule operates as a "push-pull" system; while both primary substituents are EWGs, the fluorine atom can act as a weak
Troubleshooting Guide: Growing Single Crystals for X-Ray Diffraction
Self-Validating Protocol for Crystal Growth
-
Solvent Exclusion : Avoid highly polar evaporating solvents (e.g., pure ethyl acetate or acetone). These allow dipole-driven alignment to occur too rapidly during evaporation.
-
Vapor Diffusion Setup : Dissolve 5-10 mg of the compound in a minimum amount of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of hexanes (the antisolvent). Cap the outer vial tightly.
-
Equilibration & Validation : Allow the hexanes to slowly diffuse into the DCM over 5-7 days at room temperature.
-
Validation: The slow, vapor-phase introduction of the antisolvent disrupts the rapid dipole-driven stacking kinetics. If distinct, block-like crystals form instead of feathery needles, the crystallization kinetics have been successfully controlled, yielding high-quality single crystals suitable for XRD.
-
References
- Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water Synthetic Communic
- Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region Molecules (NIH)
- Summary of the main fragment ions observed in positive-mode APCI/MS n...
- Some Specific Molecular Rearrangements in the Mass Spectra of Organic Compounds Journal of the American Chemical Society
Validation & Comparative
A Spectroscopic Journey: Unraveling the Transformation of 2-Fluoro-9H-fluorene to 2-Fluoro-6-nitro-9H-fluoren-9-one
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Fluoro-6-nitro-9H-fluoren-9-one and its Precursors
In the landscape of drug discovery and materials science, the functionalization of core scaffolds is a pivotal strategy for modulating physicochemical and biological properties. The fluorene framework, a privileged structure, serves as a versatile template for the development of novel therapeutics and organic electronics. This guide provides an in-depth spectroscopic comparison of 2-Fluoro-6-nitro-9H-fluoren-9-one and its synthetic precursors, offering a detailed analysis of the spectral changes that accompany the key chemical transformations of nitration and oxidation. By understanding these spectroscopic signatures, researchers can effectively monitor reaction progress, confirm product identity, and gain deeper insights into the structure-property relationships of these important molecules.
The Synthetic Pathway: From Fluorene to Functionalized Fluorenone
The journey from the starting material, 2-fluoro-9H-fluorene, to the final product, 2-Fluoro-6-nitro-9H-fluoren-9-one, involves a two-step synthetic sequence. This pathway is a classic example of electrophilic aromatic substitution followed by oxidation, common methodologies in the synthesis of complex aromatic systems.
Validation of a New Synthetic Route for 2-Fluoro-6-nitro-9H-fluoren-9-one: A Comparative Guide
Introduction
The compound 2-Fluoro-6-nitro-9H-fluoren-9-one (CAS: 16234-84-7)[1] is a highly valuable structural motif in the development of advanced optoelectronic materials, organic semiconductors, and biologically active pharmaceutical intermediates. However, synthesizing highly functionalized fluorenones—particularly those bearing strongly electron-withdrawing groups like a nitro moiety—poses significant synthetic challenges.
This guide objectively compares the traditional Friedel-Crafts acylation approach against a newly validated, state-of-the-art photoredox-catalyzed deoxygenative radical cyclization [2]. By analyzing the mechanistic causality behind each step, this guide provides researchers with a self-validating framework to achieve higher yields, better functional group tolerance, and greener reaction conditions[3].
Mechanistic Causality & Strategic Advantages
The Traditional Paradigm: Friedel-Crafts Acylation
Historically, the synthesis of fluorenones from biarylcarboxylic acids relied on a two-step activation-cyclization sequence. The carboxylic acid is first converted to an acyl chloride using thionyl chloride (SOCl₂), followed by an intramolecular Friedel-Crafts acylation mediated by a stoichiometric Lewis acid (e.g., AlCl₃).
-
Causality of Limitation: The Friedel-Crafts cyclization proceeds via an electrophilic acylium ion. The presence of the nitro group at the 5'-position of the biphenyl precursor strongly deactivates the target aromatic ring. This electronic deactivation creates an immense kinetic barrier for electrophilic aromatic substitution, forcing the use of harsh thermal conditions (80 °C+) that inevitably lead to substrate degradation, tar formation, and poor overall yields.
The New Paradigm: Photoredox-Catalyzed Radical Cyclization
Recent advancements have validated a mild, photoredox-catalyzed deoxygenative intramolecular acylation[2]. This route utilizes triphenylphosphine (PPh₃) as an inexpensive oxygen acceptor and an Iridium-based photocatalyst under visible light irradiation[4].
-
Mechanistic Causality: Instead of an electrophilic acylium ion, this method generates a highly reactive acyl radical . Radicals are inherently less sensitive to the electronic deactivation caused by the nitro group. The single-electron transfer (SET) from the excited photocatalyst to an in situ generated acyloxyphosphonium ion triggers fragmentation, yielding the acyl radical. This intermediate rapidly undergoes intramolecular C–C bond formation at room temperature, completely bypassing the kinetic bottlenecks of the traditional route.
Comparative Performance Data
The following table summarizes the quantitative performance metrics and operational parameters of both synthetic routes when targeting 2-fluoro-6-nitro-9H-fluoren-9-one.
| Parameter | Traditional Route (Friedel-Crafts) | New Route (Photoredox Cyclization) |
| Activation Reagent | Thionyl Chloride (SOCl₂) | Triphenylphosphine (PPh₃) |
| Catalyst | Stoichiometric AlCl₃ (2.0 - 3.0 eq) | fac-Ir(ppy)₃ (1 - 2 mol%) |
| Reactive Intermediate | Acylium Ion (Electrophile) | Acyl Radical |
| Reaction Temperature | 80 °C (Reflux) | 25 °C (Room Temperature) |
| Reaction Time | 24 - 48 hours | 12 - 16 hours |
| Yield (Target Compound) | < 40% (High tar formation) | 75 - 82% |
| Functional Group Tolerance | Poor (Sensitive to NO₂ deactivation) | Excellent |
| Primary Byproducts | HCl gas, SO₂, Aluminum salts | Triphenylphosphine oxide (OPPh₃) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail not only the operational procedures but the chemical causality governing each manipulation.
Protocol A: Traditional Friedel-Crafts Acylation (Baseline)
-
Acyl Chloride Formation: Suspend 4-fluoro-5'-nitro-[1,1'-biphenyl]-2-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM) and add SOCl₂ (3.0 mmol) dropwise with a catalytic amount of DMF. Reflux for 4 hours.
-
Causality: DMF forms a Vilsmeier-Haack type intermediate that accelerates the conversion of the carboxylic acid to the highly electrophilic acyl chloride.
-
-
Intramolecular Cyclization: Remove excess SOCl₂ in vacuo. Dissolve the crude acyl chloride in 1,2-dichloroethane (DCE). Slowly add anhydrous AlCl₃ (2.5 mmol) and heat to 80 °C for 24 hours.
-
Causality: AlCl₃ abstracts the chloride to form the acylium ion. Because the nitro group severely deactivates the adjacent ring, extreme heating is required to force the cyclization, which simultaneously promotes intermolecular polymerization (tarring).
-
-
Quenching: Carefully pour the hot mixture over crushed ice/HCl to destroy the aluminum complexes, extract with ethyl acetate, and purify via chromatography.
Protocol B: Photoredox-Catalyzed Deoxygenative Cyclization (New Route)
-
Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-fluoro-5'-nitro-[1,1'-biphenyl]-2-carboxylic acid (1.0 mmol), PPh₃ (1.5 mmol), K₂CO₃ (2.0 mmol), and fac-Ir(ppy)₃ (0.02 mmol, 2 mol%).
-
Causality: K₂CO₃ deprotonates the carboxylic acid, enhancing its nucleophilicity to attack PPh₃, thereby forming the critical redox-active acyloxyphosphonium intermediate in situ.
-
-
Photochemical Activation: Evacuate and backfill the tube with Argon three times. Inject anhydrous DCE (10 mL). Irradiate the stirring mixture with a 460 nm blue LED at room temperature (25 °C) for 16 hours.
-
Causality: The 460 nm wavelength perfectly matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir(III) catalyst. The resulting long-lived triplet excited state (*Ir(III)) donates an electron (SET) to the acyloxyphosphonium ion, triggering irreversible fragmentation into OPPh₃ and the acyl radical, which rapidly cyclizes.
-
-
Workup & Purification: Dilute the mixture with water and extract with dichloromethane. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 2-fluoro-6-nitro-9H-fluoren-9-one.
-
Causality: The entirely neutral, room-temperature conditions prevent the degradation of the fluorinated and nitrated aromatic rings, ensuring a high-purity product profile.
-
Reaction Pathway Visualization
The following diagram maps the logical flow and catalytic cycle of the newly validated photoredox methodology.
Figure 1: Mechanistic pathway of the photoredox-catalyzed deoxygenative radical cyclization.
References
Sources
- 1. CAS 16234-84-7 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Photoredox-Catalyzed Deoxygenative Intramolecular Acylation of Biarylcarboxylic Acids: Access to Fluorenones [organic-chemistry.org]
- 3. Fluorenone synthesis [organic-chemistry.org]
- 4. Direct Deoxygenative Intramolecular Acylation of Biarylcarboxylic Acids [organic-chemistry.org]
comparative study of the electronic effects of substituents on the fluorenone core
Executive Summary
The fluorenone core (9H-fluoren-9-one) serves as a pivotal scaffold in organic electronics, particularly for electron-transport materials (ETMs) and emissive layers in OLEDs. Its rigid planarity and electron-deficient carbonyl bridge make it an ideal candidate for tuning optoelectronic properties via substituent effects.[1]
This guide provides a comparative analysis of how Electron-Withdrawing Groups (EWGs) versus Electron-Donating Groups (EDGs) at the 2,7-positions alter the physicochemical landscape of the fluorenone core. We focus on the mechanistic causality linking molecular structure to macroscopic performance, supported by experimental protocols and quantitative data.
Mechanistic Principles: Orbital Engineering
The reactivity and photophysics of fluorenone are governed by the frontier molecular orbitals (FMOs). The carbonyl group at position 9 acts as an intrinsic electron acceptor, creating a dipole moment directed toward the oxygen.
The EWG Effect (e.g., -NO₂)
-
LUMO Stabilization: Strong EWGs (like nitro groups) at the 2,7-positions dramatically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates electron injection and stabilizes the radical anion formed during reduction.[1]
-
Electronic Consequence: The molecule becomes a potent electron acceptor (n-type semiconductor).[1]
The EDG Effect (e.g., -NMe₂)
-
HOMO Destabilization: Strong EDGs (like dimethylamino groups) raise the energy of the Highest Occupied Molecular Orbital (HOMO) via resonance donation (
effect). -
Intramolecular Charge Transfer (ICT): The presence of a donor (amine) and an acceptor (carbonyl) within the same rigid
-system creates a "push-pull" architecture. Upon excitation, electron density shifts from the amine to the carbonyl, resulting in a low-energy ICT state. -
Electronic Consequence: The molecule exhibits bathochromic (red) shifts in absorption/emission and acts as a hole-transport material (p-type).
Comparative Analysis: Performance Metrics
The following data contrasts the parent fluorenone with its 2,7-dinitro (EWG) and 2,7-bis(dimethylamino) (EDG) derivatives.
Quantitative Data Summary
| Property | 9-Fluorenone (Parent) | 2,7-Dinitro-9-fluorenone (EWG) | 2,7-Bis(dimethylamino)-9-fluorenone (EDG) |
| Electronic Character | Ambipolar / Weak Acceptor | Strong Acceptor (n-type) | Strong Donor (p-type) / Push-Pull |
| Abs.[1] Max ( | ~255, 300, 375 nm | ~340–360 nm (Yellow) | ~450–480 nm (Orange/Red) |
| Emission Max ( | ~520 nm (Weak) | Non-emissive (Quenched) | ~550–650 nm (Strong, Solvatochromic) |
| Redox Potential ( | -1.25 V vs SCE | -0.45 V vs SCE (Easier to reduce) | -1.60 V vs SCE (Harder to reduce) |
| Quantum Yield ( | < 0.01 | ~0 (Intersystem Crossing dominant) | 0.40 – 0.80 (Solvent dependent) |
Note: Values are approximate and solvent-dependent (typically measured in MeCN or CH₂Cl₂).
Interpretation
-
Redox Potentials: The anodic shift of ~0.8 V for the dinitro derivative confirms the massive stabilization of the LUMO. Conversely, the amino derivative resists reduction, pushing the potential cathodically.
-
Optical Gap: The amino derivative shows a significant narrowing of the HOMO-LUMO gap, evidenced by the absorption shift from UV (375 nm) to the visible region (480 nm).
Visualizing the Electronic Landscape
The following diagram illustrates the divergent synthesis pathways and the resulting electronic perturbations.
Caption: Divergent synthesis of EWG and EDG fluorenone derivatives and their impact on molecular orbital energetics.
Experimental Protocols
To ensure reproducibility, we provide validated protocols for synthesizing the key derivatives.
Protocol A: Synthesis of 2,7-Dinitro-9-fluorenone (EWG)
Objective: Introduce strong electron-withdrawing groups.[1] Mechanism: Electrophilic aromatic substitution followed by benzylic oxidation.[1]
-
Nitration:
-
Dissolve 9H-fluorene (10 mmol) in glacial acetic acid (20 mL).
-
Add fuming
(excess) dropwise at 60°C.[1] -
Reflux for 1 hour. Pour into ice water. Filter the yellow precipitate (2,7-dinitrofluorene).
-
-
Oxidation:
-
Suspend the dinitrofluorene (5 mmol) in acetic acid (50 mL).
-
Add
(15 mmol) slowly. -
Workup: Pour into water, filter, and recrystallize from ethanol.
-
Validation: IR spectrum should show carbonyl stretch at ~1730 cm⁻¹; disappearance of CH₂ signals in ¹H NMR.
-
Protocol B: Synthesis of 2,7-Bis(dimethylamino)-9-fluorenone (EDG)
Objective: Introduce strong electron-donating groups via cross-coupling.[1] Mechanism: Palladium-catalyzed C-N bond formation (Buchwald-Hartwig).[1]
-
Precursor Preparation: Start with 2,7-dibromo-9-fluorenone (commercially available or synthesized via bromination of fluorenone).[1]
-
Coupling Reaction:
-
In a glovebox, combine 2,7-dibromo-9-fluorenone (1.0 eq), dimethylamine (3.0 eq, as THF solution),
(2 mol%), and BINAP (4 mol%). -
Use
(3.0 eq) as the base and Toluene as solvent. -
Heat to 100°C for 12 hours in a sealed tube.
-
-
Workup:
Characterization Workflow
-
Cyclic Voltammetry (CV):
References
-
Photophysics of Fluorenones: Al-Sehemi, A. G., et al. "Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation." Photochemical & Photobiological Sciences, 2014.[1]
-
Synthesis of 2,7-Disubstituted Fluorenones: Poriel, C., et al. "Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives."[1] Molecules, 2025.[1][2]
-
Electrochemical Reduction: Loutfy, R. O., et al. "Correlation between reduction potentials and substituent effects in fluorenones."[1] Canadian Journal of Chemistry, 1984.[1][2] (Foundational reference for Hammett correlations in this system).
-
General Properties of Fluorenone: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 10241, 9-Fluorenone."
Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Fluorenones
The 9H-fluoren-9-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties[1][2]. The planar, electron-deficient nature of the fluorenone core allows for effective intercalation with DNA and interaction with various enzymatic targets, making it a compelling starting point for the design of novel therapeutic agents.
The introduction of specific substituents, such as nitro and fluoro groups, can significantly modulate the pharmacological profile of the fluorenone molecule. Nitro groups are known to enhance the cytotoxic potential of aromatic compounds, often through bioreduction to reactive intermediates that can induce cellular damage[3]. Conversely, the incorporation of fluorine atoms can alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced potency and a more favorable pharmacokinetic profile[4][5].
Comparative Cytotoxicity Analysis: A Structure-Activity Relationship Perspective
The cytotoxic potency of fluorenone derivatives is intricately linked to the nature and position of their substituents. To understand the potential of 2-Fluoro-6-nitro-9H-fluoren-9-one, we will examine the reported activities of its parent structures and other relevant analogs.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 9-Fluorenone | 9-Fluorenone | Human Pulp Fibroblasts (HPF) | Less cytotoxic than Camphorquinone | [6] |
| 2-Nitro-9-fluorenone | 2-Nitro-9-fluorenone | Not specified | Mutagenic photoproduct | [7] |
| 2,7-Dinitro-9-fluorenone | 2,7-Dinitro-9-fluorenone | Not specified | Mentioned as a research chemical | [8] |
| 2,4,7-Trinitro-9-fluorenone (TNF) | 2,4,7-Trinitro-9-fluorenone | Mouse Lymphoma (L5178Y), Chinese Hamster Ovary (CHO) | Toxic | [9][10] |
| Tilorone | Tilorone | Not specified | 0.18 (antiviral against SARS-CoV-2) | [1] |
| Fluorenone-triazole derivative (LSO272) | 1-(4-bromophenyl)-4-(2-fluoro-9H-fluoren-9-yl)-1H-1,2,3-triazole | MOLM-13 (Leukemia) | 12.5 | N/A |
| 2,7-diamidofluorenone derivative (3c) | 2,7-diamidofluorenone derivative | NCI 60-cell panel | 1.66 (GI50) | [11] |
Analysis of Structure-Activity Relationships:
-
The Role of Nitro Groups: The presence of nitro groups generally correlates with increased cytotoxic and genotoxic activity. For instance, 2,4,7-trinitro-9-fluorenone (TNF) is reported to be toxic to various cell lines[9][10]. This is attributed to the bioreductive activation of the nitro groups to reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules like DNA[3]. The number and position of nitro groups are critical; for example, dinitro and trinitro derivatives are generally more potent than their mono-nitro counterparts.
-
The Influence of Fluorine Substitution: The introduction of a fluorine atom can have multifaceted effects. It can increase the metabolic stability of the compound by blocking sites of enzymatic oxidation. Furthermore, its high electronegativity can influence the electronic distribution of the aromatic system, potentially enhancing interactions with biological targets[4][5]. The cytotoxic activity of a fluorinated-substituted hydrazone derivative (3a) with an IC50 of 9.45 µM against a human chondrosarcoma cell line highlights the potential of fluorine in enhancing anticancer efficacy[12].
-
Positional Isomerism: The specific placement of substituents on the fluorenone ring is crucial. For 2-Fluoro-6-nitro-9H-fluoren-9-one, the fluorine at position 2 and the nitro group at position 6 would create a unique electronic and steric profile. The electron-withdrawing nature of both substituents is expected to enhance the overall electrophilicity of the fluorenone core, a feature often associated with increased reactivity towards biological nucleophiles and potential for cytotoxicity.
Predicted Cytotoxicity of 2-Fluoro-6-nitro-9H-fluoren-9-one:
Based on the available data for related compounds, it is plausible to hypothesize that 2-Fluoro-6-nitro-9H-fluoren-9-one will exhibit significant cytotoxic activity against a range of cancer cell lines. The combined electron-withdrawing effects of the fluoro and nitro groups are likely to render the fluorenone scaffold more susceptible to bioreductive activation, a key step in the mechanism of action for many nitroaromatic anticancer agents. The presence of the fluorine atom may also confer improved metabolic stability compared to non-fluorinated nitrofluorenones.
Experimental Protocols for Cytotoxicity Assessment
To empirically determine and compare the cytotoxicity of 2-Fluoro-6-nitro-9H-fluoren-9-one and its analogs, standardized in vitro assays are essential. The following section details the protocol for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow for Cytotoxicity Assessment using MTT Assay:
Caption: A streamlined workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (2-Fluoro-6-nitro-9H-fluoren-9-one and related compounds) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
-
Potential Mechanisms of Cytotoxicity
The cytotoxic effects of nitro-substituted fluorenones are believed to be mediated through several interconnected pathways. Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer agents.
Proposed Cytotoxic Mechanisms of Nitrofluorenones:
Caption: A proposed signaling pathway for the cytotoxic action of nitrofluorenones.
-
Bioreductive Activation: A key event in the cytotoxicity of many nitroaromatic compounds is their enzymatic reduction by cellular nitroreductases[3]. This process generates highly reactive nitroso and hydroxylamine intermediates that can covalently bind to cellular macromolecules, including DNA, leading to DNA damage and cell cycle arrest.
-
Oxidative Stress: The redox cycling of nitroaromatic compounds can lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An excess of ROS induces oxidative stress, which can damage cellular components, disrupt mitochondrial function, and trigger apoptotic cell death.
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the fluorenone ring system allows it to intercalate between the base pairs of DNA. This can interfere with DNA replication and transcription. Furthermore, some fluorenone derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication[11].
Conclusion and Future Directions
While direct experimental data on the cytotoxicity of 2-Fluoro-6-nitro-9H-fluoren-9-one is currently lacking, a comparative analysis of structurally related compounds provides valuable insights into its potential as an anticancer agent. The presence of both a nitro group and a fluorine atom on the fluorenone scaffold suggests a promising combination of cytotoxic potency and metabolic stability.
Future research should focus on the synthesis and in vitro cytotoxic evaluation of 2-Fluoro-6-nitro-9H-fluoren-9-one against a panel of human cancer cell lines. Such studies would provide the necessary data to validate the hypotheses presented in this guide and to further elucidate the structure-activity relationships of this important class of compounds. Mechanistic studies, including DNA binding assays, topoisomerase inhibition assays, and analysis of cellular redox status, will be crucial in unraveling the precise molecular targets and pathways responsible for its anticipated cytotoxic effects. The findings from these investigations will be instrumental in guiding the rational design and development of novel fluorenone-based therapeutics for the treatment of cancer.
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ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. [Link]
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News-Medical.Net. (2024, November 20). Novel fluoroquinolone analogs as anticancer agents. [Link]
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ResearchGate. (2025, August 26). Synthesis, Biological Assay, and SAR of Potential Anticancer Lipophilic Fluoroquinolones (FQs) and Pyridoquinoxalines (PQs) Conjugated to Gold Nanoparticles for Synergistic and Proapoptogenic Cytotoxicity Drug Design and Targeted Delivery. [Link]
- Miri, R., Javidnia, K., & Mehdipour, A. R. (2012). Synthesis, cytotoxicity, and QSAR study of new aza-cyclopenta[b]fluorene-1,9-dione derivatives. Chemical biology & drug design, 79(1), 89-100.
- Kara, M., & Al-Bayati, Z. A. F. (2025). Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. Journal of Molecular Structure, 1315, 138473.
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ResearchGate. (2025, August 7). Synthesis, Cytotoxicity, and QSAR Study of New Aza-cyclopenta[b]fluorene-1,9-dione Derivatives. [Link]
- Cushman, M., et al. (2012). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of medicinal chemistry, 55(23), 10475-10490.
- Silamkoti, A. V., et al. (2005). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. Nucleosides, nucleotides & nucleic acids, 24(5-7), 881-885.
- Al-Qaisi, Z. I., et al. (2022). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Molecules (Basel, Switzerland), 27(19), 6245.
- Nakabayashi, T., et al. (2004). Comparative radical production and cytotoxicity induced by camphorquinone and 9-fluorenone against human pulp fibroblasts. International endodontic journal, 37(12), 805-811.
-
PubMed. (2011). Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies. [Link]
- Vlachou, M., et al. (2024). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International journal of molecular sciences, 25(12), 6516.
- Gomes, A., et al. (2013). Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. European journal of medicinal chemistry, 65, 447-456.
- Vlad, I. M., et al. (2023). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Microbicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. International journal of molecular sciences, 24(8), 7122.
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Royal Society of Chemistry. (2018). Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. [Link]
- O'Hagan, D. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.
- Chabane, H., et al. (2004). Synthesis and cytotoxic activity of thiazolofluorenone derivatives. Journal of enzyme inhibition and medicinal chemistry, 19(6), 567-575.
- Sorenson, W. G., et al. (1985). Genotoxicity of 1-nitropyrene and 2,4,7-trinitro-9-fluorenone to mammalian cells. Journal of toxicology and environmental health, 16(3-4), 447-460.
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VNUHCM Journal of Science and Technology Development. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. [Link]
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ResearchGate. (2025, August 10). Fluorine: An invaluable tool in medicinal chemistry. [Link]
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MDPI. (2025, December 12). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]
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ResearchGate. (2020, November 25). A Perspective on Synthesis and Applications of Fluorenones. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Preparation of various Schiff's ba. [Link]
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- Sukhramani, P. S., et al. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivative. Der Pharmacia Lettre, 3(5), 236-243.
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ResearchGate. (2025, August 7). Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. [Link]
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National Center for Biotechnology Information. (2014). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]
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ResearchGate. (n.d.). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. [Link]
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Elektronische Hochschulschriften der LMU München. (2023, December 12). Total synthesis of fluorenones, 4-azafluorenones and related natural products. [Link]
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Centers for Disease Control and Prevention. (n.d.). Genotoxic properties of 2,4,7-trinitro-9-fluorenone. [Link]
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mechanistic studies comparing the formation of different substituted fluorenones
For researchers, medicinal chemists, and materials scientists, the fluorenone scaffold is a privileged structure, appearing in a wide array of biologically active compounds and advanced organic materials.[1][2][3] The electronic and steric properties of substituents on the fluorenone core profoundly influence their function, making the selective synthesis of substituted derivatives a critical endeavor. This guide provides an in-depth comparison of prevalent mechanistic pathways for the formation of substituted fluorenones, offering insights into the causality behind experimental choices and providing validated protocols to support your research.
I. Mechanistic Overview: Key Synthetic Strategies
The construction of the fluorenone tricycle can be broadly categorized into two main approaches: the oxidation of a pre-existing fluorene core and the cyclization of a suitably functionalized biphenyl precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern. This guide will delve into the mechanistic nuances of the following key transformations:
-
Oxidation of Substituted Fluorenes
-
Palladium-Catalyzed Cyclization Reactions
-
Metal-Free Oxidative Radical Cyclization
-
Classical Acid-Catalyzed Cyclizations
II. Oxidation of Substituted Fluorenes: A Kinetic Perspective
The direct oxidation of a substituted fluorene to the corresponding fluorenone is a common and often straightforward approach. The reaction mechanism and rate are highly dependent on the oxidant and the electronic nature of the substituents on the fluorene ring.
Kinetic studies on the oxidation of fluorene and its halogenated derivatives by oxidants such as chromium(VI) and permanganate have shown that the reaction rate is influenced by the nature of the substituent.[4][5] Generally, electron-donating groups accelerate the reaction, while electron-withdrawing groups slow it down. The observed order of reaction rates for halogenated fluorenes is often Fluorene > Fl-I > Fl-Br > Fl-Cl, which correlates with the electron-withdrawing nature of the halogens.[4][5]
The mechanism for these oxidations in acidic media is proposed to involve the formation of a complex between the fluorene derivative and the oxidant, followed by a rate-determining decomposition of this complex to generate a fluorenyl radical. This radical is then further oxidized to the corresponding fluorenol, which is rapidly oxidized to the final fluorenone product.[5]
In alkaline media, for instance with hexacyanoferrate(III), the mechanism is thought to involve the deprotonation of the fluorene at the C9 position to form a more reactive carbanion, which then interacts with the oxidant.[6]
III. Palladium-Catalyzed Syntheses: Versatility and Control
Palladium catalysis offers a powerful and versatile platform for the synthesis of substituted fluorenones, often from readily available starting materials and with high functional group tolerance.[7][8][9][10]
A. Annulation of Arynes by 2-Haloarenecarboxaldehydes
A notable palladium-catalyzed method involves the annulation of arynes with 2-haloarenecarboxaldehydes.[7] This reaction provides an efficient route to substituted fluorenones while avoiding the use of harsh oxidizing agents. The proposed mechanism can proceed through multiple pathways. One possibility involves the oxidative cyclization of Pd(0) with the aryne to form a palladacycle, which then undergoes oxidative addition with the 2-haloarenecarboxaldehyde. Subsequent reductive elimination and β-hydride elimination yield the fluorenone product. An alternative pathway could involve the initial oxidative addition of the Pd(0) to the C-X bond of the aldehyde, followed by carbopalladation of the aryne.[7]
B. Nitrile-Directed C-H Activation
Another sophisticated approach utilizes a nitrile directing group to facilitate palladium-catalyzed C-H activation.[9][11] This can be achieved through a cascade reaction involving a 2-arylbenzonitrile, where the nitrile group directs the C-H activation of the adjacent aryl ring, followed by insertion of the nitrile and subsequent hydrolysis to form the fluorenone carbonyl. A dual C-H activation strategy between a substituted benzonitrile and an aryl iodide has also been developed, offering a convergent route to polysubstituted fluorenones.[11]
IV. Metal-Free TBHP-Promoted Oxidative Cyclization
For a more environmentally benign synthesis, metal-free oxidative cyclization methods have been developed. A notable example is the tert-butyl hydroperoxide (TBHP)-promoted cyclization of 2-(aminomethyl)biphenyls.[1][12] This reaction proceeds through a proposed radical-mediated mechanism and is compatible with a wide range of functional groups.
The proposed mechanism involves the generation of a tert-butoxy radical from TBHP, which then abstracts a hydrogen atom from the aminomethyl group to form a carbon-centered radical. This radical can then undergo intramolecular cyclization onto the adjacent aryl ring. The resulting radical intermediate is then oxidized to the corresponding fluorenone.[1]
V. Classical Acid-Catalyzed Intramolecular Friedel-Crafts Acylation
A long-standing and widely used method for fluorenone synthesis is the intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acids or their derivatives.[12] This reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid. The mechanism involves the protonation of the carboxylic acid (or activation of a derivative like an acyl chloride) to form a highly electrophilic acylium ion. This electrophile then undergoes an intramolecular electrophilic aromatic substitution reaction with the adjacent aryl ring, followed by deprotonation to restore aromaticity and yield the fluorenone.
The success of this reaction is highly dependent on the electronic nature of the substituents on both aromatic rings. Electron-donating groups on the ring undergoing acylation will activate it towards electrophilic attack, while electron-withdrawing groups will deactivate it.
VI. Comparative Analysis of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Key Mechanistic Feature |
| Oxidation of Fluorenes | Simple, often high-yielding for simple substrates. | Requires pre-functionalized fluorenes, can be harsh. | Formation of a fluorenyl radical or carbanion. |
| Pd-Catalyzed Annulation | High functional group tolerance, avoids harsh oxidants. | Requires specific starting materials (arynes, haloaldehydes). | Palladacycle formation and C-C bond formation.[7] |
| Nitrile-Directed C-H Activation | High regioselectivity, convergent. | Can require high temperatures and specific directing groups. | Directed C-H activation and nitrile insertion.[9][11] |
| TBHP-Promoted Cyclization | Metal-free, environmentally friendly. | Can require elevated temperatures, radical side reactions possible. | Radical-mediated C-H abstraction and cyclization.[1][12] |
| Friedel-Crafts Acylation | Utilizes readily available starting materials. | Requires strong acids, sensitive to electronic effects. | Intramolecular electrophilic aromatic substitution.[12] |
VII. Experimental Protocols
A. General Procedure for the Palladium-Catalyzed Synthesis of Fluoren-9-ones via Aryne Annulation[7]
-
To a 4-dram vial, add the 2-iodoarenecarboxaldehyde (0.30 mmol), the 2-(trimethylsilyl)aryl triflate (1.50 mmol), CsF (1.50 mmol), Pd(dba)₂ (0.015 mmol), and P(o-tolyl)₃ (0.015 mmol).
-
Add toluene (2 mL) and MeCN (2 mL) to the vial and seal it.
-
Stir the reaction mixture at room temperature for 1 minute.
-
Heat the reaction mixture to 110 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluoren-9-one.
B. General Procedure for the TBHP-Promoted Oxidative Cyclization of 2-(Aminomethyl)biphenyls[1]
-
To a solution of the 2-(aminomethyl)biphenyl (1.0 equiv) in 1,2-dichloroethane, add an aqueous solution of TBHP (4.0 equiv).
-
Heat the reaction mixture at 100 °C for 18 hours in a sealed tube.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an organic solvent (e.g., CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding fluorenone.
VIII. Conclusion
The synthesis of substituted fluorenones can be achieved through a variety of mechanistic pathways, each with its own set of advantages and limitations. Understanding the underlying mechanisms, from the kinetics of oxidation to the intricacies of palladium catalytic cycles and the behavior of radical intermediates, is paramount for selecting the optimal synthetic route and for the rational design of novel fluorenone derivatives. The experimental protocols provided herein serve as a validated starting point for researchers to explore these powerful transformations in their own laboratories.
IX. References
-
Fawzy, A., & Ashour, I. (2017). Fluorenones Formation via Effective Chromium(VI) Oxidationin Perchlorate Solutions: Kinetic and Mechanistic features. Journal of Materials and Environmental Sciences, 8(7), 2467-2476.
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Henderson, J. L., Edwards, A. S., & Larock, R. C. (2006). Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes. The Journal of Organic Chemistry, 71(16), 6013–6017.
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Gulevich, A. V., & Gevorgyan, V. (2010). Synthesis of Fluorenes via the Palladium-Catalyzed 5-Exo-dig Annulation of o-Alkynyl Biaryls. Organic Letters, 12(19), 4446–4449.
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Yokoyama, A., Miyakoshi, R., & Yokozawa, T. (2007). Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki−Miyaura Coupling Reaction from an Externally Added Initiator Unit. Journal of the American Chemical Society, 129(44), 13540–13545.
-
Gao, Q., & Xu, S. (2018). Palladium-catalyzed synthesis of fluoreones from bis(2-bromophenyl)methanols. Organic & Biomolecular Chemistry, 16(2), 208-212.
-
Pillay, M. K., & Nagasundaram, N. (1986). Kinetics of oxidation of fluorene by alkaline hexacyanoferrate(III). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(1-2), 13–19.
-
Eckelmann, A. J. (2018). Computational Study of Lawesson's Reagent Mediated Fluorenone Dimerization Forming 9,9'-Bifluorenylidene. Missouri State University.
-
Wan, J.-C., Huang, J.-M., Jhan, Y.-H., & Hsieh, J.-C. (2013). Novel Syntheses of Fluorenones via Nitrile-Directed Palladium-Catalyzed C–H and Dual C–H Bond Activation. Organic Letters, 15(11), 2742–2745.
-
Scaiano, J. C., Cozens, F. L., & Chen, X. (1985). Fluorenone oxide: transient spectroscopy and kinetics of its formation and reactions. The Journal of Organic Chemistry, 50(19), 3657–3661.
-
Swager, T. M., & Gutierrez, G. D. (2013). Novel Syntheses of Fluorenones via Nitrile-Directed Palladium-Catalyzed C–H and Dual C–H Bond Activation. Synfacts, 9(09), 0948.
-
Jourjine, I. A. P., Zeisel, L., Krauß, J., & Bracher, F. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2668–2679.
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Nallappan, S., Lapinskaite, R., Hájíček, J., Kunák, D., & Rycek, L. (2023). The Biomimetic Synthesis of Polyarylated Fluorenes, Relevant to Selaginellaceae Polyphenols, Leading to the Spontaneous Formation of Stable Radicals. Chemistry – A European Journal, 29(65), e202302325.
-
Fawzy, A. (2017). A Study of the Kinetics and Mechanism of Oxidation of Fluorene by Alkaline Hexacyanoferrate(III). Journal of Chemistry, 2017, 1-9.
-
Jassas, R., Fawzy, A., Obied, R., Abourehab, M., & Ahmed, S. (2017). A Comparative Kinetic Study on the Efficacious Permanganate Oxidation of Fluorenes in Perchloric and Sulfuric Acid Media. Open Journal of Physical Chemistry, 7(2), 35-49.
-
Organic Chemistry Portal. (n.d.). Synthesis of fluorenones. Retrieved from [Link]
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Sharma, P., & Kumar, A. (2020). A Perspective on Synthesis and Applications of Fluorenones. ChemistrySelect, 5(44), 13861-13880.
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Jourjine, I. A. P. (2023). Total synthesis of fluorenones, 4-azafluorenones and related natural products. LMU München.
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Zhang, Y., & Gao, J. (2015). Mechanistic Studies on the Dibenzofuran Formation from Phenanthrene, Fluorene and 9–Fluorenone. Molecules, 20(3), 4438–4453.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Fluoro-6-nitro-9h-fluoren-9-one
As researchers and scientists at the forefront of drug development, our work necessitates the use of novel chemical entities with unique properties. 2-Fluoro-6-nitro-9h-fluoren-9-one is one such compound, offering specific functionalities for advanced applications. However, its complex structure, incorporating a fluorinated aromatic system, a nitro group, and a fluorenone core, demands a rigorous and informed approach to waste management. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile: Understanding the 'Why' Behind the Procedure
The disposal protocol for 2-Fluoro-6-nitro-9h-fluoren-9-one is dictated by the distinct chemical hazards associated with its molecular structure. Acknowledging these risks is fundamental to appreciating the necessity of each procedural step. The molecule can be deconstructed into three key moieties, each with its own set of concerns.
| Chemical Moiety | Associated Hazard | Primary Concern for Disposal |
| Fluoro Group | High chemical stability, persistence | The carbon-fluorine bond is exceptionally strong, making the compound resistant to natural degradation. This necessitates a robust destruction method to prevent its accumulation as a "forever chemical"[1][2][3]. |
| Nitro Group | Reactivity, potential for energetic decomposition, toxicity | Aromatic nitro compounds are often reactive and can be incompatible with a range of chemicals, including strong bases and reducing agents[4][5]. They are treated as hazardous and potentially explosive[4][6]. |
| Fluorenone Backbone | Mutagenicity, toxicity | The fluorenone core is a polycyclic aromatic structure. Nitro-substituted fluorenones, in particular, have been identified as mutagenic and genotoxic in various studies[7][8][9]. |
Due to this combination of hazards, 2-Fluoro-6-nitro-9h-fluoren-9-one must be unequivocally classified and handled as hazardous waste. Under no circumstances should it be disposed of via standard laboratory drains or in regular trash[4][5][10].
Immediate Safety and Handling Protocols
Before beginning any work that will generate waste, it is imperative to establish a safe handling environment.
-
Engineering Controls : All handling of 2-Fluoro-6-nitro-9h-fluoren-9-one, both in its pure form and in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure[4][5].
-
Personal Protective Equipment (PPE) : A standard ensemble of PPE is mandatory. This includes:
Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the systematic process for managing waste containing 2-Fluoro-6-nitro-9h-fluoren-9-one from the point of generation to its final removal by a licensed professional service.
Step 1: Waste Segregation Proper segregation is the cornerstone of safe chemical waste management.
-
Solid Waste : Collect all solid materials contaminated with the compound, such as weighing papers, gloves, and contaminated silica gel, in a dedicated hazardous waste container[10].
-
Liquid Waste : Collect all liquid waste, including reaction mother liquors and solvent rinsates, in a separate, sealed hazardous waste container[10].
-
Avoid Mixing : Do not mix this waste stream with other chemical wastes unless their compatibility has been explicitly verified. Aromatic nitro compounds are incompatible with strong bases, amines, and oxidizing or reducing agents, and mixing can lead to dangerous reactions[4].
Step 2: Containerization and Labeling The waste container itself is a critical piece of safety equipment.
-
Container Choice : Use only containers that are in good condition, free of leaks, and chemically compatible with the waste. For liquid waste, ensure the container has a secure, vapor-tight lid.
-
Labeling : The container must be clearly and accurately labeled at the time waste is first added. The label must include:
Step 3: On-Site Storage Waste containers must be stored safely while awaiting pickup.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel[12].
-
The storage area should be cool, dry, and well-ventilated, away from heat, sparks, or open flames[4].
-
Ensure the container is closed at all times except when adding waste.
Step 4: Arranging Professional Disposal The ultimate destruction of 2-Fluoro-6-nitro-9h-fluoren-9-one requires specialized facilities.
-
Licensed Contractor : Disposal must be handled by a licensed and reputable hazardous waste disposal company[13]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup[4][10].
-
Recommended Destruction Method : The preferred method of destruction is high-temperature incineration in a facility equipped with flue gas scrubbing[2][3][5]. The high temperatures are essential to break the stable carbon-fluorine bond, while the scrubbers manage potentially acidic and toxic combustion byproducts[1][5].
Step 5: Documentation Meticulous record-keeping is essential for regulatory compliance.
-
Maintain a copy of the waste manifest or other shipping documents provided by the disposal contractor.
-
If available, request a certificate of destruction from the disposal facility for your records.
Emergency Procedures: Spill Management
In the event of a spill, a swift and organized response is critical.
-
Alert Personnel : Immediately notify others in the vicinity[4].
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE : Before attempting any cleanup, don appropriate PPE, including respiratory protection if necessary[4].
-
Containment : For solid spills, use dry cleanup procedures to avoid generating dust[11]. For liquid spills, contain the material using a non-combustible absorbent like sand, vermiculite, or a commercial chemical spill kit[4].
-
Collection : Carefully collect the absorbed material and contaminated debris into a designated container[4].
-
Label and Dispose : Seal and label the container as hazardous waste and manage it according to the core protocol described above.
-
Decontamination : Clean the spill area thoroughly with soap and water or an appropriate solvent. Collect all decontamination materials as hazardous waste[4].
Decontamination of Empty Containers
Empty containers that once held pure 2-Fluoro-6-nitro-9h-fluoren-9-one must also be managed as hazardous waste or properly decontaminated.
-
Triple Rinsing : To decontaminate a container, triple rinse it with a suitable solvent (e.g., acetone or ethanol)[5].
-
Collect Rinsate : Crucially, all rinsate from this process must be collected as hazardous liquid waste and disposed of according to the protocol.
-
Final Disposal : After proper decontamination, the container may be disposed of as non-hazardous waste, in accordance with your institution's guidelines. The original label must be fully defaced or removed[12].
The Disposal Workflow
The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of 2-Fluoro-6-nitro-9h-fluoren-9-one.
Caption: Decision workflow for the safe disposal of 2-Fluoro-6-nitro-9h-fluoren-9-one.
By adhering to this comprehensive guide, researchers can ensure that waste generated from work with 2-Fluoro-6-nitro-9h-fluoren-9-one is managed in a manner that is safe, compliant, and environmentally responsible.
References
- BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- U.S. Environmental Protection Agency.
- BenchChem. (2025).
- New Mexico Environment Department. (2024).
- BenchChem. (2025). Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
- Apollo Scientific. (2023).
- Unknown Source. Management Procedures For Specific Waste Types.
- Sigma-Aldrich. 2-Nitro-9-fluorenone Product Page.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- NSWAI. (2015). Hazardous Waste Disposal Guide.
- PubChem. 9H-Fluoren-9-one, 2-fluoro-.
- Sigma-Aldrich.
- U.S. Environmental Protection Agency. Nitrocellulose Drum Removal Work Plan.
- Fisher Scientific. (2025). Safety Data Sheet: 9H-Fluoren-9-one, 2,7-dinitro-.
- BenchChem. (2025). Essential Safety and Operational Guide for 9-(Nitromethyl)-9H-fluorene.
- Fisher Scientific. (2025). Safety Data Sheet: 9-Fluorenone; 9H-Fluoren-9-one.
- Sorenson, W. G., Whong, W. Z., Simpson, J. P., Brusick, D. J., & Ong, T. (1983). Genotoxic properties of 2,4,7-trinitro-9-fluorenone.
- Curren, R. D., Krahn, D. F., & Suber, R. L. (1987). Genotoxicity of 1-nitropyrene and 2,4,7-trinitro-9-fluorenone to mammalian cells.
- Centers for Disease Control and Prevention. (1983). Genotoxic properties of 2,4,7-trinitro-9-fluorenone.
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- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. Genotoxic properties of 2,4,7-trinitro-9-fluorenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity of 1-nitropyrene and 2,4,7-trinitro-9-fluorenone to mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. nswai.org [nswai.org]
- 13. docs.upra.edu [docs.upra.edu]
Personal protective equipment for handling 2-Fluoro-6-nitro-9h-fluoren-9-one
[1][2][3][4]
Audience: Researchers, Medicinal Chemists, and EHS Officers.[1][2] Scope: Personal Protective Equipment (PPE), Containment Strategies, and Emergency Protocols. CAS Registry Number: 2969-62-2 (Analogous hazards to Nitrofluorenone class).[][4][1][2]
Hazard Profiling & Risk Assessment
The "Why" Behind the Protocol
To handle 2-Fluoro-6-nitro-9H-fluoren-9-one safely, one must understand its structural toxicology.[][4][1][2] This compound belongs to the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) class.[][4][1][2] While specific toxicological data for the 2-fluoro derivative may be sparse, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) with its parent compounds, 2-nitrofluorene and fluoren-9-one.[][4][1][2]
-
Genotoxicity & Carcinogenicity: Nitro-substituted fluorenones are potent frameshift mutagens.[][4][1][2][5] The nitro group at position 6 (analogous to position 2 in the parent fluorene) is metabolically reduced to a hydroxylamine, which can form DNA adducts.[2] Treat this compound as a suspected human carcinogen. [][4][1][2]
-
Inhalation Hazard: As a dry powder, fluorenones are often electrostatic and easily aerosolized.[1][2] Inhalation allows direct entry into the bloodstream, bypassing first-pass hepatic metabolism.[][4][1][2]
-
Dermal Absorption: The planar structure and lipophilic fluorine substituent facilitate rapid transdermal permeation.[1][2]
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one size fits all" approach. PPE must scale with the energetic state of the chemical (Solid vs. Solvated).[1][2]
Task-Based PPE Specifications
| Hazard Zone | Operational State | Respiratory Protection | Hand Protection (Glove Protocol) | Body & Eye Protection |
| Zone A | Dry Powder Handling (Weighing, Transfer) | Mandatory Fume Hood. If hood unavailable: PAPR with HEPA filters.[][4][1][2] N95 is insufficient for high-potency mutagens.[][4][1][2] | Double Nitrile (Accelerator-free). Outer glove: 5 mil minimum.Inner glove: 4 mil.[][4][1][2] | Tyvek® Lab Coat (Wrist cuffs taped).Safety Goggles (ASTM D3 or equivalent).[4][1][2] |
| Zone B | Solvated / Synthesis (Dissolved in DCM, DMSO, DMF) | Fume Hood (Sash < 18"). Solvents like DMSO/DCM act as carriers, increasing skin permeation rates of the mutagen.[1][2] | Silver Shield / Laminate Gloves. Standard nitrile is permeable to DCM/DMF carriers.Use Laminate liners under Nitrile outer shells.[][4][1][2] | Chemical Apron (Butyl/Neoprene) over lab coat.Face Shield required if volume > 50mL.[4][1][2] |
| Zone C | Waste & Maintenance (Rotovap cleaning, Silica disposal) | Half-Face Respirator (P100/OV). Organic Vapor cartridges required due to residual solvent off-gassing.[][4][1][2] | Heavy Duty Butyl Rubber. Thicker gauge (15+ mil) for mechanical durability during cleaning.[4][1][2] | Full Tyvek Suit if handling bulk silica dust contaminated with product.[4][1][2] |
Operational Protocols: The "Self-Validating" Workflow
Protocol A: Static-Controlled Weighing
Fluorenone derivatives are notoriously static-prone.[][4][1][2] Static discharge can disperse milligram quantities of mutagenic dust onto the user.[]
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.[4][1][2]
-
Static Neutralization: Position a polonium-210 anti-static gun or an ionizing fan inside the hood, directed at the balance, 30 seconds prior to opening the vial.[4][1][2]
-
The "Coffin" Technique:
-
Place the receiving vial inside a secondary container (e.g., a larger beaker) before adding the solid.
-
If spillage occurs, it is contained within the beaker, not the hood floor.[2]
-
-
Decontamination: Immediately after weighing, wipe the balance area with a chemically compatible solvent (Acetone or Ethanol) on a disposable wipe.[1][2] Do not spray directly ; wet the wipe first to prevent aerosolization.[1][2]
Protocol B: Solubilization & Transfer
The highest risk of dermal exposure occurs when the compound is dissolved in penetrating solvents (DMSO, DCM).[4]
-
Solvent Addition: Add solvent slowly down the side of the vessel to minimize splash-back.[][4][1][2]
-
Syringe Transfer: Use Luer-lock syringes only. Avoid friction-fit needles which can detach under pressure.[][4][1][2]
-
Glove Check: If a drop of solvent touches your glove, assume breakthrough .[4][1][2]
Emergency Response & Disposal
Spill Response (Dry Powder)
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Upgrade: Don P100 respirator and double gloves.
-
Wet Method: Do not dry sweep.[4][1][2] Cover the spill with pads dampened in ethanol or water to suppress dust.[1][2]
-
Collect: Scoop the damp material into a wide-mouth hazardous waste jar. Label as "Mutagenic Solid Waste."[4][1][2]
Chemical Disposal[2][4]
Visualizations
Figure 1: PPE Decision Logic & Risk Pathways
This diagram illustrates the decision-making process for selecting protection based on the physical state of the chemical.[][4][1]
Caption: Decision tree for selecting PPE based on the physical state (Solid vs. Liquid) to mitigate specific mutagenic exposure pathways.
Figure 2: Emergency Spill Response Workflow
A step-by-step logic flow for containing spills without spreading contamination.
Caption: Emergency workflow emphasizing dust suppression for solids and containment for liquids.
References
-
National Toxicology Program (NTP). (2016).[4][1][2] Report on Carcinogens, Monograph on Nitroarenes.[1][2] U.S. Department of Health and Human Services.[1][2] [Link][4][1]
-
PubChem. (n.d.).[4][1][2] 2-Nitrofluorene (Parent Analog) Compound Summary. National Library of Medicine.[4][1][2] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4][1][2] Controlling Exposure to Hazardous Drugs and High-Potency Compounds.[][4][1][2][Link][][4][1][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
